molecular formula C22H24ClN5O B605908 Balovaptan CAS No. 1228088-30-9

Balovaptan

Cat. No.: B605908
CAS No.: 1228088-30-9
M. Wt: 409.9 g/mol
InChI Key: GMPZPHGHNDMRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BALOVAPTAN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Properties

IUPAC Name

8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZPHGHNDMRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107286
Record name 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228088-30-9
Record name Balovaptan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Balovaptan as a selective vasopressin V1a receptor antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Balovaptan: A Selective Vasopressin V1a Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (RG7314, RO5285119) is a potent, selective, and brain-penetrant small molecule antagonist of the arginine vasopressin receptor 1a (V1a). Developed initially by Roche, it was investigated primarily for its potential to treat core symptoms of Autism Spectrum Disorder (ASD), specifically deficits in social communication and interaction. The vasopressin system, particularly signaling through the V1a receptor, is implicated in regulating complex social behaviors. While this compound demonstrated a favorable pharmacokinetic and safety profile and received Breakthrough Therapy designation from the U.S. Food and Drug Administration, its development for ASD was ultimately discontinued as it failed to meet primary endpoints in pivotal clinical trials. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological data, key experimental protocols, and the outcomes of its clinical development program.

Mechanism of Action: Targeting the Vasopressin V1a Receptor

The therapeutic rationale for this compound is centered on the modulation of the vasopressin signaling pathway in the central nervous system. Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social behaviors, including social recognition, communication, and bonding, primarily through its interaction with the V1a receptor.[1][2]

The V1a Receptor Signaling Cascade

The V1a receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[2][3] Upon binding of AVP, the receptor undergoes a conformational change, initiating a downstream signaling cascade.

Signaling Pathway Steps:

  • Ligand Binding: Arginine vasopressin (AVP) binds to the V1a receptor.

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.[3]

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse physiological responses.

This compound acts as a competitive antagonist, binding reversibly to the V1a receptor and preventing AVP from initiating this signaling cascade.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds This compound This compound This compound->V1aR Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Responses (e.g., Neuronal Activation) PKC->Response Phosphorylates Targets Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point A1 Step 1: Receptor Binding Assay A2 Determine Ki at V1a Receptor A1->A2 A3 Step 2: Selectivity Screening A4 Assess binding at V1b, V2, and Oxytocin Receptors A3->A4 B1 Step 3: Pharmacokinetic Studies A4->B1 B2 Determine brain penetration, half-life, and bioavailability in rodent models B1->B2 B3 Step 4: Behavioral Testing B4 Assess effects on social behavior in relevant animal models (e.g., Cntnap2 KO mice) B3->B4 C1 Candidate for Clinical Development? B4->C1

References

Balovaptan's Role in Modulating Social Communication Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Balovaptan (RG7314, RO5285119) is a potent, selective, and brain-penetrant vasopressin V1a receptor antagonist that was investigated for its potential to treat core symptoms of Autism Spectrum Disorder (ASD), specifically deficits in social communication and interaction.[1][2][3] The rationale for its development was based on substantial preclinical and human evidence implicating the neuropeptide vasopressin and its V1a receptor in the modulation of key social behaviors.[4][5] Early phase clinical trials showed promising results, leading to a Breakthrough Therapy designation from the U.S. Food and Drug Administration. However, subsequent large-scale Phase II and Phase III trials in pediatric and adult populations ultimately failed to demonstrate a significant improvement in social communication compared to placebo. This guide provides a detailed overview of this compound's mechanism of action, a summary of the quantitative data from its clinical development program, and the experimental protocols used to evaluate its efficacy.

The Vasopressin System and Its Role in Social Behavior

The neuropeptide arginine vasopressin (AVP) is a key modulator of social and emotional behaviors across many species, including humans. Synthesized primarily in the hypothalamus, AVP acts on various brain regions to regulate social recognition, communication, aggression, and bonding. Its effects are mediated through three G protein-coupled receptors: V1a, V1b, and V2. The V1a receptor is densely expressed in brain regions critical for social cognition, such as the amygdala, prefrontal cortex, and hippocampus. Genetic variations in the V1a receptor gene (AVPR1A) have been associated with ASD, and AVP serum levels have been correlated with social functioning. This evidence established the V1a receptor as a compelling therapeutic target for addressing the social deficits characteristic of ASD.

Mechanism of Action: V1a Receptor Antagonism

This compound functions as a competitive antagonist at the V1a receptor. In its natural role, vasopressin binds to the V1a receptor, which is coupled to the Gq/11 G-protein. This binding event initiates a signaling cascade via the activation of phospholipase C (PLC), leading to the modulation of intracellular calcium levels and subsequent downstream cellular responses. By occupying the V1a receptor, this compound prevents vasopressin from binding and initiating this signaling cascade, thereby blocking its neuromodulatory effects on brain circuits related to social behavior.

Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Vineland-II, SRS-2, CGI-S, etc.) InformedConsent->Baseline Randomization Randomization (1:1 Ratio) Baseline->Randomization Placebo Placebo Arm Randomization->Placebo Group A This compound This compound Arm (e.g., 10 mg/day) Randomization->this compound Group B Treatment 24-Week Double-Blind Treatment Period Placebo->Treatment This compound->Treatment FollowUp Follow-up Assessments (e.g., Weeks 12, 24) Treatment->FollowUp Analysis Primary Endpoint Analysis (Change from Baseline) FollowUp->Analysis Preclinical_Workflow cluster_setup Three-Chamber Apparatus Habituation Phase 1: Habituation (Test mouse explores empty apparatus) Sociability Phase 2: Sociability Test (Stranger mouse vs. Novel object) Habituation->Sociability Data Data Collection (Time spent in each chamber and interacting with stimuli) Sociability->Data Treatment Animal Treatment (e.g., this compound vs. Vehicle) Treatment->Habituation Analysis Data Analysis (Sociability Index Calculation) Data->Analysis

References

Preclinical Profile of Balovaptan: An In-depth Technical Guide on a V1a Receptor Antagonist for Social Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (RG7314) is a potent and selective, orally available, brain-penetrant antagonist of the vasopressin 1a (V1a) receptor.[1][2] The vasopressin system, particularly the V1a receptor, has been implicated in the modulation of key social behaviors that are often challenging for individuals with Autism Spectrum Disorder (ASD).[1] Evidence from both animal models and human studies suggests that vasopressin plays a crucial role in social bonding, social recognition, and anxiety. This has positioned the V1a receptor as a promising therapeutic target for addressing the core social communication deficits in ASD.[1][3] This technical guide summarizes the preclinical evidence for this compound in animal models of social behavior, providing an overview of the experimental data and methodologies that have supported its clinical development.

Mechanism of Action: V1a Receptor Antagonism

This compound competitively blocks the V1a receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of arginine vasopressin (AVP). By doing so, it modulates neural circuits in the brain that are involved in social processing. Pharmacological magnetic resonance imaging (phMRI) in rats was instrumental in guiding the optimization of this compound, helping to ascertain a V1a antagonist-specific brain activity pattern.

Signaling Pathway of Vasopressin V1a Receptor and this compound's Intervention

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq Gq/11 V1aR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (Social Behavior Modulation) Ca->Response PKC->Response This compound This compound This compound->V1aR Blocks

Caption: V1a receptor signaling and this compound's antagonistic action.

Preclinical Efficacy in Animal Models of Social Deficits

The preclinical evaluation of this compound and its precursors has been conducted in established animal models that exhibit social deficits relevant to ASD. The primary models used are the valproic acid (VPA)-induced rat model and the Cntnap2 knockout (KO) mouse model.

Valproic Acid (VPA)-Induced Rat Model of Autism

Prenatal exposure to valproic acid in rodents is a well-established environmental trigger model for autism, leading to neuroanatomical and behavioral characteristics that parallel human ASD. Rats exposed to VPA in utero display significant deficits in social behavior.

Experimental Findings:

Unpublished results presented at scientific conferences have indicated that a V1a receptor antagonist, a precursor to or this compound itself, can reverse the social behavior impairments in the VPA rat model. Chronic daily administration of the V1a antagonist for three weeks was reported to completely reverse the deficits in social behavior. These behavioral improvements were accompanied by the normalization of brain activity in key regions associated with social behavior, including the striatum and ventral tegmental area, as measured by fMRI.

Quantitative Data Summary (from conference abstracts):

Due to the nature of the available data (conference abstracts), specific quantitative values for social interaction times are not publicly available. The findings are reported as a "complete reversal" of social behavior deficits.

Animal ModelTreatment GroupBehavioral AssayOutcome
VPA-Induced RatV1a AntagonistThree-Chamber Social InteractionReversal of social deficits
VPA-Induced RatV1a AntagonistSocial SniffingIncreased sniffing time compared to VPA-exposed controls

Experimental Protocol: Three-Chamber Social Interaction Test in Rats

This test assesses a rat's preference for social novelty and sociability.

Three_Chamber_Test_Workflow cluster_setup Apparatus Setup cluster_phases Experimental Phases cluster_data Data Collection Apparatus Three-Chambered Box (Center, Left, Right Chambers) Habituation Phase 1: Habituation (10 min) Subject rat explores all three empty chambers. Sociability Phase 2: Sociability Test (10 min) Stranger 1 in one side chamber, empty cage in the other. Habituation->Sociability Social_Novelty Phase 3: Social Novelty Test (10 min) Stranger 1 (familiar) in one side chamber, Stranger 2 (novel) in the other. Sociability->Social_Novelty Data Automated video tracking records: - Time spent in each chamber - Time spent sniffing each cage Sociability->Data Social_Novelty->Data

Caption: Workflow of the Three-Chamber Social Interaction Test.

  • Apparatus: A rectangular, three-chambered box with openings allowing access between chambers.

  • Procedure:

    • Habituation Phase: The subject rat is placed in the center chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes).

    • Sociability Phase: An unfamiliar rat ("Stranger 1") is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject rat is again placed in the center chamber and allowed to explore all three chambers. Time spent in each chamber and time spent sniffing each cage are recorded.

    • Social Novelty Phase: A new, unfamiliar rat ("Stranger 2") is placed in the previously empty cage. The subject rat is returned to the center chamber, and the exploration time is recorded as before.

  • Dosing: In the preclinical studies, the V1a antagonist was administered daily for three weeks starting at postnatal day 60.

Cntnap2 Knockout (KO) Mouse Model of Autism

Mutations in the CNTNAP2 gene are strongly associated with ASD. Cntnap2 KO mice exhibit core ASD-like symptoms, including deficits in social interaction and communication.

Experimental Findings:

A presentation at the 2018 International Society for Autism Research (INSAR) annual meeting reported that a novel vasopressin V1a antagonist restored social behavior in the Cntnap2 KO mouse model. Further details and quantitative data from this presentation are not available in peer-reviewed literature.

Quantitative Data Summary (from conference abstract):

Specific quantitative data on the restoration of social behavior in Cntnap2 KO mice following treatment with a V1a antagonist is not publicly available.

Animal ModelTreatment GroupBehavioral AssayOutcome
Cntnap2 KO MouseV1a AntagonistSocial Behavior AssaysRestoration of social behavior

Experimental Protocol: Reciprocal Social Interaction Test in Mice

This test evaluates the quality and quantity of social interaction between two unfamiliar mice.

Reciprocal_Social_Interaction_Workflow cluster_setup Test Environment cluster_procedure Procedure cluster_analysis Behavioral Analysis Arena Novel, neutral arena Introduction An unfamiliar, age- and sex-matched pair of mice (one test, one stimulus) are placed in the arena. Recording Social interactions are video-recorded for a set duration (e.g., 10 minutes). Introduction->Recording Scoring An observer, blind to the treatment conditions, scores behaviors such as: - Sniffing (nose-to-nose, nose-to-anogenital) - Following - Grooming - Physical contact Recording->Scoring

Caption: Workflow of the Reciprocal Social Interaction Test.

  • Apparatus: A clean, neutral, and novel open-field arena.

  • Procedure:

    • The test mouse and an unfamiliar, age- and sex-matched stimulus mouse are simultaneously placed in the arena.

    • Their interactions are video-recorded for a defined period (e.g., 10 minutes).

  • Data Analysis: A trained observer, who is blind to the experimental conditions, scores the duration and frequency of various social behaviors.

Conclusion

The preclinical data, primarily from the VPA-induced rat model of autism, provided the foundational evidence for the potential of this compound to ameliorate social communication deficits. The observed reversal of social behavior impairments and the normalization of associated brain activity in this model strongly supported the progression of this compound into clinical trials. While specific quantitative data from peer-reviewed publications on the preclinical efficacy of this compound in animal models of social behavior are limited, the available information from scientific conference presentations consistently points towards a pro-social effect of V1a receptor antagonism. Further publication of detailed preclinical studies would be beneficial for a more comprehensive understanding of this compound's effects in these models.

References

The Discovery and Synthesis of Balovaptan (RG7314): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balovaptan (RG7314) is a potent and selective antagonist of the vasopressin V1a receptor that has been investigated for its potential therapeutic effects in social communication and interaction deficits, notably in the context of Autism Spectrum Disorder (ASD). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. It includes a summary of its binding affinity, selectivity, and pharmacokinetic properties, alongside detailed, illustrative protocols for the key assays employed in its development. Visualizations of the underlying signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this novel therapeutic agent.

Introduction

The neuropeptide arginine vasopressin (AVP) and its receptors play a crucial role in regulating social behaviors. The vasopressin V1a receptor subtype, in particular, has been identified as a key mediator of these effects. Antagonism of the V1a receptor has emerged as a promising therapeutic strategy for conditions characterized by challenges in social functioning. This compound was developed by Roche as an orally available, brain-penetrant small molecule antagonist of the V1a receptor.[1][2] It received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA) for the treatment of ASD based on early clinical trial results.[1] Although later-stage trials did not meet their primary endpoints, leading to the discontinuation of its development for ASD, the scientific journey of this compound provides valuable insights into the targeting of the vasopressin system for central nervous system disorders.

Mechanism of Action

This compound functions as a competitive antagonist at the vasopressin V1a receptor.[3] This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 signaling pathway. Upon binding of the endogenous ligand, arginine vasopressin, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the binding of vasopressin, this compound inhibits this signaling cascade, thereby modulating the activity of neural circuits involved in social behavior.[3]

Vasopressin_V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin V1aR V1a Receptor AVP->V1aR Binds & Activates This compound This compound (RG7314) This compound->V1aR Blocks Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Modulation of Social Behavior Circuits) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Vasopressin V1a Receptor Signaling Pathway.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of a triazolobenzodiazepine core. A key step in the reported synthesis is the cyclocondensation of a thiolactam intermediate with a hydrazide. The following scheme illustrates a plausible synthetic route based on published information.

Synthetic Scheme:

A detailed synthetic route has been described, with a key step involving the cyclocondensation of thiolactam F with hydrazide G.

Preclinical Characterization

The development of this compound was guided by a series of preclinical studies to determine its potency, selectivity, and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity and Selectivity

TargetSpeciesKi (nM)Selectivity Fold vs. hV1a
V1a Receptor Human1-
V1a Receptor Mouse39N/A
V2 Receptor Human>30,000>30,000
Oxytocin Receptor Human>9,891>9,891

Data compiled from MedchemExpress.

Table 2: Pharmacokinetic Properties

ParameterSpeciesValue
Oral Bioavailability Human~100%
Metabolism HumanPrimarily by CYP3A4
Plasma Half-life (t1/2) Human45-47 hours
Time to steady state (Tmax) Human3-4 hours
Plasma Protein Binding Human~87% (Free fraction ~13%)

Data compiled from various sources.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used in the characterization of this compound. These are based on standard methodologies in the field.

4.2.1. Vasopressin V1a Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-Arginine Vasopressin.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific binding control: 1 µM unlabeled Arginine Vasopressin.

    • This compound stock solution (in DMSO).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of the appropriate this compound dilution.

      • 50 µL of [³H]-Arginine Vasopressin (at a concentration near its Kd).

      • 100 µL of the V1a receptor membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

4.2.2. Intracellular Calcium Mobilization Assay (Illustrative Protocol)

This protocol describes a functional assay to measure the antagonist activity of this compound at the V1a receptor.

  • Materials:

    • A cell line stably expressing the human V1a receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Arginine Vasopressin (agonist).

    • This compound stock solution (in DMSO).

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in assay buffer.

    • Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 15-30 minutes).

    • Measure the baseline fluorescence.

    • Add a concentration of Arginine Vasopressin that elicits a submaximal response (EC₈₀).

    • Immediately measure the change in fluorescence over time.

    • Determine the inhibitory effect of this compound on the vasopressin-induced calcium mobilization and calculate the IC₅₀ value.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Lead_ID Lead Identification (Scaffold Hopping) Chem_Opt Chemical Optimization (Fine-tuning Basicity) Lead_ID->Chem_Opt Iterative Process Binding_Assay V1a Receptor Binding Assay Chem_Opt->Binding_Assay Functional_Assay Calcium Mobilization Assay Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (V2, Oxytocin Receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (in vitro/in vivo) Selectivity_Screen->PK_Studies phMRI Pharmacological MRI (Rat Brain Activity) PK_Studies->phMRI Phase_I Phase I Trials (Safety & PK) phMRI->Phase_I Phase_II Phase II Trials (Efficacy in ASD) Phase_I->Phase_II Phase_III Phase III Trials (V1ADUCT study) Phase_II->Phase_III Discontinuation Discontinuation for ASD Phase_III->Discontinuation

Figure 2: this compound Discovery and Development Workflow.

4.2.3. Pharmacological Magnetic Resonance Imaging (phMRI) in Rats (Illustrative Protocol)

This protocol was instrumental in guiding the optimization of this compound by providing a measure of its brain activity.

  • Animal Preparation:

    • Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane).

    • A catheter is inserted for intravenous administration of this compound or vehicle.

    • The animal is placed in an MRI-compatible stereotaxic frame to minimize motion artifacts.

    • Physiological parameters (respiration, heart rate, body temperature) are monitored throughout the experiment.

  • MRI Acquisition:

    • A high-field MRI scanner (e.g., 7T) is used.

    • Anatomical reference images are acquired.

    • Functional images are acquired using a gradient-echo or spin-echo echo-planar imaging (EPI) sequence to measure blood-oxygen-level-dependent (BOLD) contrast.

    • A baseline period of functional imaging is acquired before drug administration.

  • Drug Administration and Data Acquisition:

    • This compound or vehicle is administered intravenously.

    • Functional MRI data acquisition continues for a specified period post-injection to capture the time course of the BOLD response.

  • Data Analysis:

    • The fMRI data is pre-processed (motion correction, spatial smoothing).

    • Statistical analysis is performed to identify brain regions with significant changes in BOLD signal following this compound administration compared to vehicle.

    • This allows for the mapping of a V1a antagonist-specific brain activity pattern.

Conclusion

This compound is a well-characterized, potent, and selective vasopressin V1a receptor antagonist that demonstrated good oral bioavailability and brain penetration. Its discovery and development were driven by a rational, iterative process of chemical optimization guided by in vitro and in vivo pharmacological profiling. While the clinical development of this compound for Autism Spectrum Disorder was discontinued, the extensive research conducted provides a valuable foundation for future investigations into the role of the vasopressin system in neuropsychiatric disorders and serves as a case study in modern drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development.

References

Balovaptan: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1A receptor that has been investigated for its potential therapeutic effects in neurological disorders.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. The information is presented to support further research and development efforts in this area.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule with the systematic IUPAC name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[2][3][4]triazolo[4,3-a][2]benzodiazepine.

IdentifierValue
IUPAC Name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-triazolo[4,3-a]benzodiazepine
SMILES CN1CC2=NN=C([C@H]3CC--INVALID-LINK--OC3=CC=CC=N3)N2C2=C(C1)C=C(Cl)C=C2
CAS Number 1228088-30-9
Chemical Formula C22H24ClN5O
Molecular Weight 409.92 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Boiling Point (Predicted) 597.0 ± 60.0 °CChemicalBook
Density (Predicted) 1.39 ± 0.1 g/cm³ChemicalBook
pKa (Strongest Basic) 3.84DrugBank Online
Solubility DMSO: 62.5 mg/mL (152.47 mM)TargetMol
Bioavailability High (103-116%)PubMed

Pharmacological Properties

This compound is a potent and selective antagonist of the vasopressin V1A receptor. Its pharmacological profile is characterized by high binding affinity and selectivity.

ParameterValueSpecies
Ki for V1a Receptor 1 nMHuman
Ki for V1a Receptor 39 nMMouse
Selectivity >30,000-fold for hV1a over hV2 receptorsHuman
Selectivity 9,891-fold for hV1a over hOTR (human oxytocin receptor)Human

Pharmacokinetics

Pharmacokinetic studies in healthy adults have demonstrated that this compound has a profile suitable for once-daily oral administration.

ParameterValueCondition
Administration Oral-
Absorption Rapid-
Tmax (Time to Peak Plasma Concentration) ~3 hoursSingle dose
Half-life (t½) 45-47 hoursSteady-state
Metabolism Primarily by CYP3A4-
Effect of Food No relevant effect on exposure-
Cmax (Maximum Plasma Concentration) 8 ng/mL1.5 mg dose
Cmax (Maximum Plasma Concentration) 20 ng/mL4 mg dose
Cmax (Maximum Plasma Concentration) 60 ng/mL10 mg dose

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the vasopressin V1A receptor, a G protein-coupled receptor (GPCR). The V1A receptor is primarily coupled to the Gq/11 family of G proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1A receptor activates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound blocks the initial step of this cascade by preventing AVP from binding to the V1A receptor, thereby inhibiting the downstream signaling pathway.

Balovaptan_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1aR Activates This compound This compound This compound->V1aR Antagonizes Gq11->PLC Activates IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

This compound's Antagonistic Action on the V1a Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in the literature. A key step in the formation of the triazolobenzodiazepine core involves the cyclocondensation of a thiolactam intermediate with a hydrazide. The detailed synthetic route is outlined in the Journal of Medicinal Chemistry, 2020, 63, 1511–1525.

Radioligand Binding Assay for V1a Receptor

This assay is used to determine the binding affinity of this compound for the V1a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

  • Cell membranes expressing the human V1a receptor (e.g., from HEK-293 cells).

  • Radioligand: [¹²⁵I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂.

  • Unlabeled competitor: this compound at various concentrations.

  • Non-specific binding control: A high concentration of an unlabeled V1a receptor ligand (e.g., [Arg8]vasopressin).

  • Assay buffer: Modified Tris-HCl buffer, pH 7.4.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Incubation: A fixed amount of cell membrane preparation is incubated with the radioligand and varying concentrations of this compound. The incubation is typically carried out at 25°C for 120 minutes.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of this compound to block AVP-induced intracellular calcium mobilization.

Objective: To assess the antagonistic activity of this compound on V1a receptor-mediated signaling.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Arginine Vasopressin (AVP) as the agonist.

  • This compound as the antagonist.

  • Assay buffer.

  • A fluorescence plate reader capable of kinetic measurements.

Methodology:

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye in assay buffer.

  • Compound Addition: The plate is placed in a fluorescence plate reader. This compound at various concentrations is added to the wells, followed by a short incubation period.

  • Agonist Stimulation: A fixed concentration of AVP is added to the wells to stimulate the V1a receptor.

  • Signal Detection: The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The ability of this compound to inhibit the AVP-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion

This compound is a well-characterized selective vasopressin V1A receptor antagonist with high oral bioavailability and a pharmacokinetic profile that supports once-daily dosing. Its mechanism of action through the inhibition of the Gq/11-PLC signaling pathway is well-understood. The provided chemical, physical, and pharmacological data, along with the experimental protocols, offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds.

References

Balovaptan in Autism Spectrum Disorder: A Technical Review of Initial Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for balovaptan, a selective vasopressin V1a receptor antagonist, in the context of Autism Spectrum Disorder (ASD). The document details the experimental protocols, presents quantitative data from key clinical studies, and visualizes the underlying biological pathways and trial designs.

Introduction: The Rationale for Vasopressin V1a Receptor Antagonism in ASD

Autism Spectrum Disorder is a neurodevelopmental condition characterized by core symptoms in social communication and interaction, alongside restricted and repetitive behaviors.[1] While various pharmacological agents are used to manage associated symptoms like irritability, there are no approved treatments that target these core social deficits.[1] The neuropeptide arginine vasopressin (AVP) has been implicated in the modulation of social behaviors in both animal models and humans.[2][3] The vasopressin 1a (V1a) receptor, a G protein-coupled receptor, is a key mediator of vasopressin's effects in the brain and has emerged as a potential therapeutic target for the social communication challenges in ASD.[4]

This compound (also known as RG7314) is an orally administered, potent, and selective antagonist of the V1a receptor that is brain-penetrant. It received Breakthrough Therapy Designation from the U.S. Food and Drug Administration for ASD based on initial promising results. However, the subsequent clinical development program was ultimately terminated. This guide synthesizes the key findings from the initial clinical trials to inform future research in this area.

Mechanism of Action: Vasopressin V1a Receptor Signaling Pathway

The V1a receptor is a G protein-coupled receptor (GPCR) that, upon binding with its ligand, arginine vasopressin (AVP), initiates a downstream signaling cascade. This cascade primarily involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses that are believed to modulate neural circuits involved in social cognition and behavior. This compound acts as a competitive antagonist at the V1a receptor, blocking the binding of AVP and thereby inhibiting this signaling pathway.

Vasopressin_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Triphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Gq->PLC Activates AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates This compound This compound This compound->V1aR Blocks Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (Modulation of Social Circuits) Ca_release->Cellular_Response PKC->Cellular_Response VANILLA_Trial_Workflow cluster_treatment 12-Week Treatment Period Screening Screening (N=398) Adult Males, ASD, IQ≥70 Randomization Randomization (N=223) Screening->Randomization Placebo Placebo (n=75) Randomization->Placebo Dose1_5 This compound 1.5 mg (n=32) Randomization->Dose1_5 Dose4 This compound 4 mg (n=77) Randomization->Dose4 Dose10 This compound 10 mg (n=39) Randomization->Dose10 Endpoint_Assessment Week 12 Assessment Primary: SRS-2 Secondary: Vineland-II, CGI-I Placebo->Endpoint_Assessment Dose1_5->Endpoint_Assessment Dose4->Endpoint_Assessment Dose10->Endpoint_Assessment

References

Methodological & Application

Balovaptan in Clinical Research: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Balovaptan, a selective vasopressin V1a receptor antagonist, as investigated in clinical research for Autism Spectrum Disorder (ASD). While this compound has not received regulatory approval for this indication due to trial outcomes, the data from these studies offer valuable insights for future research in this area.

Mechanism of Action

This compound functions as a reversible antagonist of the vasopressin V1a receptor.[1][2] In the central nervous system, the V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o).[1] Vasopressin binding to the V1a receptor can activate adenylate cyclase (via Gs), inhibit adenylate cyclase (via Gi/o), or activate phospholipase C, leading to modulation of intracellular calcium levels (via Gq11).[1][2] By blocking this interaction, this compound is thought to modulate neural pathways associated with social behaviors.

Signaling Pathway

Balovaptan_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vasopressin Vasopressin V1a_Receptor V1a Receptor Vasopressin->V1a_Receptor Binds G_Protein G-Protein (Gs, Gq11, Gi/o) V1a_Receptor->G_Protein Activates Effector_Enzymes Effector Enzymes (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzymes Modulates Second_Messengers Second Messengers (cAMP, IP3, DAG, Ca2+) Effector_Enzymes->Second_Messengers Generates Cellular_Response Modulation of Social Behavior Circuits Second_Messengers->Cellular_Response This compound This compound This compound->V1a_Receptor Antagonizes

Caption: Mechanism of action of this compound at the V1a receptor.

Dosage and Administration in Clinical Trials

This compound has been investigated in several clinical trials at various dosages. The administration in these studies was consistently oral and once daily.

Adult Dosage Regimens
Clinical TrialPhaseDosage(s)Administration RouteTreatment Duration
VANILLAII1.5 mg, 4 mg, 10 mgOral, once daily12 weeks
V1ADUCTIII10 mgOral, once daily24 weeks
Pediatric Dosage Regimens (aV1ation Study)

The aV1ation study used age-adjusted doses equivalent to adult exposures.

Age GroupThis compound Adult-Equivalent DoseAdministration RouteTreatment Duration
5-17 years4 mg and 10 mgOral, once daily24 weeks

Key Clinical Trial Protocols

Below are summarized protocols from notable clinical trials investigating this compound for ASD.

VANILLA Study (Phase II)
  • Objective: To evaluate the safety, efficacy, and pharmacokinetics of this compound in adult males with ASD.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participant Population: Adult males meeting the criteria for ASD as defined by the DSM-5 and ICD-10. Participants also had to meet specific scores on scales such as the Clinical Global Impression-Severity (CGI-S), Social Response Scale-2 (SRS-2), and Vineland-II Adaptive Behavior Scales (Vineland-II).

  • Intervention: Participants were randomized to receive oral this compound at doses of 1.5 mg, 4 mg, or 10 mg, or a placebo, once daily for 12 weeks.

  • Primary Outcome Measures: The primary objective was to investigate safety and pharmacokinetics.

  • Secondary Outcome Measures: Changes in the Vineland-II two-domain composite (2DC) score were assessed.

V1ADUCT Study (Phase III)
  • Objective: To evaluate the efficacy, safety, and pharmacokinetics of 10 mg of once-daily oral this compound compared to placebo in adults with ASD.

  • Study Design: Randomized, double-blind, placebo-controlled, with a 2-year open-label extension.

  • Participant Population: Adults (18 years and older) with a diagnosis of ASD according to DSM-5 criteria, confirmed with the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2). Participants were required to have a full-scale IQ score of 70 or greater.

  • Intervention: Participants received a daily oral dose of 10 mg this compound or a matching placebo.

  • Primary Outcome Measure: The primary endpoint was the change from baseline in the Vineland-II 2DC score at week 24.

aV1ation Study (Phase II - Pediatric)
  • Objective: To evaluate the efficacy and safety of this compound compared with placebo in children and adolescents with ASD.

  • Study Design: Randomized, double-blind, 24-week, parallel-group, placebo-controlled trial.

  • Participant Population: Individuals aged 5 to 17 years with a diagnosis of ASD and an IQ of 70 or greater.

  • Intervention: Participants were randomized to receive a daily oral dose of age-adjusted this compound equivalent to a 4 mg or 10 mg adult dose, or a placebo. The 4 mg arm was later discontinued.

  • Primary Outcome Measure: The primary endpoint was the change from baseline on the Vineland-II two-domain composite (2DC) score at week 24.

Experimental Workflow

Balovaptan_Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria, DSM-5, IQ) Baseline Baseline Assessments (Vineland-II, CGI-S, SRS-2) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Once Daily Oral Administration Randomization->Treatment Follow_Up Follow-up Assessments (e.g., Weeks 12, 24) Treatment->Follow_Up Safety_Monitoring Safety Monitoring (Adverse Events) Treatment->Safety_Monitoring Primary_Endpoint Primary Endpoint Analysis (Change in Vineland-II 2DC Score) Follow_Up->Primary_Endpoint Follow_Up->Safety_Monitoring

Caption: Generalized workflow for this compound clinical trials.

Concluding Remarks

The clinical development of this compound for ASD was ultimately discontinued as the trials did not meet their primary efficacy endpoints. Despite this, the research conducted provides a framework for the design of future clinical trials targeting the vasopressin system in neurodevelopmental disorders. The detailed protocols and dosage information serve as a valuable resource for scientists and researchers in the field.

References

Application Notes and Protocols for Investigating Balovaptan in Social Communication Deficits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (RG7314) is a selective, orally bioavailable antagonist of the vasopressin V1a receptor that has been investigated for its potential to treat social communication deficits, a core symptom of Autism Spectrum Disorder (ASD).[1] The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating social behaviors, including social recognition, communication, and bonding, through its interaction with brain receptors, primarily the V1a receptor.[2] Genetic and preclinical studies have implicated the vasopressin system in the pathophysiology of ASD, making the V1a receptor a compelling therapeutic target. This document provides detailed application notes and protocols for designing preclinical and clinical studies to evaluate the efficacy of this compound in ameliorating social communication deficits.

Mechanism of Action

This compound functions by blocking the V1a receptor, a G-protein coupled receptor (GPCR). The V1a receptor is coupled to the Gq/11 protein. Upon binding of vasopressin, the Gq/11 protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and neurotransmitter release in brain regions critical for social cognition. By antagonizing this receptor, this compound is hypothesized to modulate the activity of neural circuits underlying social behavior, thereby improving social communication and interaction in individuals with ASD.

Signaling Pathway of the Vasopressin V1a Receptor

V1a_Signaling_Pathway cluster_Gprotein Gq Protein This compound This compound V1aR V1a Receptor (GPCR) This compound->V1aR Antagonizes AVP Arginine Vasopressin (AVP) AVP->V1aR Activates Gq_alpha Gαq V1aR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (Modulation of Social Circuits) Ca_release->Downstream PKC->Downstream

Caption: Vasopressin V1a Receptor Signaling Pathway.

Preclinical Research Protocols

Animal Model: Valproic Acid (VPA)-Induced Rat Model of Autism

This model is widely used to study the neurodevelopmental underpinnings of ASD and to screen potential therapeutic agents. Prenatal exposure to VPA in rodents induces behavioral phenotypes relevant to the core symptoms of ASD, including social deficits.

Protocol:

  • Animal Housing: House pregnant Sprague-Dawley rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • VPA Administration: On gestational day 12.5 (E12.5), administer a single intraperitoneal (i.p.) injection of 500 mg/kg sodium valproate (VPA) dissolved in sterile saline to pregnant dams.[3] Control dams should receive an equivalent volume of sterile saline.

  • Offspring Rearing: Allow the dams to give birth naturally. On postnatal day 21 (PND 21), wean the male and female offspring and house them in same-sex pairs.[4][5]

  • This compound Treatment: Begin oral administration of this compound or vehicle to the offspring at a designated age (e.g., PND 28) and continue for a specified duration (e.g., 2-4 weeks) prior to and during behavioral testing. The dose of this compound should be determined based on pharmacokinetic and tolerability studies in rodents.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess social communication and interaction.

Behavioral Assay: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty in rodents.

Apparatus: A three-chambered rectangular box made of clear polycarbonate. The two outer chambers are connected to a central chamber by small openings.

Protocol:

  • Habituation (10 minutes): Place the test animal in the central chamber and allow it to freely explore all three empty chambers.

  • Sociability Test (10 minutes): Place a novel, unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore all three chambers. Record the time spent in each chamber and the time spent sniffing each wire cage using an automated video-tracking system.

  • Social Novelty Preference Test (10 minutes): Introduce a second, novel "stranger" mouse into the previously empty wire cage. The test animal now has a choice between the familiar "stranger" mouse from the previous phase and the new, unfamiliar "stranger" mouse. Record the time spent in each chamber and sniffing each wire cage.

Data Analysis:

  • Sociability Index: (Time with stranger mouse - Time with empty cage) / (Total time)

  • Social Novelty Preference Index: (Time with novel stranger - Time with familiar stranger) / (Total time)

Clinical Research Protocols

The following protocols are based on the clinical trials conducted with this compound for ASD.

Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of a new investigational drug like this compound.

Experimental Workflow for a Clinical Trial of this compound

Clinical_Trial_Workflow Screening Screening & Informed Consent Baseline Baseline Assessments (Vineland-II, SRS-2, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_this compound This compound Treatment Group Randomization->Treatment_this compound 1:1 Ratio Treatment_Placebo Placebo Control Group Randomization->Treatment_Placebo 1:1 Ratio FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12, 24) Treatment_this compound->FollowUp Safety Safety Monitoring (Adverse Events) Treatment_this compound->Safety Treatment_Placebo->FollowUp Treatment_Placebo->Safety Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint Safety->Endpoint

Caption: A typical workflow for a randomized controlled trial of this compound.
Participant Population

  • Inclusion Criteria:

    • Diagnosis of Autism Spectrum Disorder based on DSM-5 criteria.

    • Confirmation of diagnosis using standardized instruments such as the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).

    • Age range appropriate for the study population (e.g., adults 18-45 years, or children and adolescents 5-17 years).

    • Full-scale IQ ≥ 70.

    • A reliable informant or caregiver to provide collateral information.

  • Exclusion Criteria:

    • Known genetic cause of autism (e.g., Fragile X syndrome, Rett syndrome).

    • Significant sensory or motor impairment that would interfere with study procedures.

    • History of a severe psychiatric disorder other than ASD that is not stable.

    • Current use of medications that could confound the results (a washout period may be required).

    • Unstable medical conditions.

Intervention
  • This compound: Administered orally, once daily, at doses ranging from 1.5 mg to 10 mg. Dose selection should be based on prior safety and tolerability studies.

  • Placebo: An identical-looking and tasting pill containing no active ingredient.

Outcome Measures

Primary Endpoint:

  • Vineland Adaptive Behavior Scales, Second Edition (Vineland-II): This is a standardized measure of adaptive behavior, including communication, daily living skills, socialization, and motor skills. It is administered as a semi-structured interview with the participant's caregiver. The primary outcome is often the change from baseline in the Socialization and Communication domain scores.

Secondary Endpoints:

  • Social Responsiveness Scale, Second Edition (SRS-2): A 65-item rating scale that measures the severity of autism-related social deficits. It is completed by a parent, teacher, or other observer.

  • Clinical Global Impression - Improvement (CGI-I) and Severity (CGI-S): Clinician-rated scales to assess the overall change in the participant's condition.

Data Presentation

The following tables summarize the results from key clinical trials of this compound.

Table 1: Summary of the VANILLA Phase 2 Clinical Trial Results
Outcome MeasurePlacebo (n=75)This compound 1.5 mg (n=32)This compound 4 mg (n=77)This compound 10 mg (n=39)
Vineland-II Composite Score (Change from Baseline) LS Mean (SE)LS Mean (SE)LS Mean (SE)LS Mean (SE)
Week 121.0 (0.8)1.8 (1.2)2.6 (0.8)3.8 (1.1)
SRS-2 Total Score (Change from Baseline) LS Mean (SE)LS Mean (SE)LS Mean (SE)LS Mean (SE)
Week 12-3.9 (1.2)-3.5 (1.8)-3.7 (1.2)-5.8 (1.6)

LS Mean: Least Squares Mean; SE: Standard Error

Table 2: Summary of the V1ADUCT Phase 3 Clinical Trial Results
Outcome MeasurePlacebo (n=158)This compound 10 mg (n=163)
Vineland-II 2DC Score (Change from Baseline at Week 24) Mean (SD)Mean (SD)
Final Analysis6.83 (12.18)4.56 (10.85)

2DC: Two-Domain Composite (Socialization and Communication); SD: Standard Deviation The V1aduct study was terminated for futility.

Table 3: Summary of the aV1ation Phase 2 Clinical Trial Results in Children and Adolescents
Outcome MeasurePlacebo (n=81)This compound 10 mg equivalent (n=86)
Vineland-II 2DC Score (Change from Baseline at Week 24) LS Mean (SE)LS Mean (SE)
Difference from Placebo--0.16 (90% CI: -2.56 to 2.23)
Adverse Events (%) 75.3%76.7%

2DC: Two-Domain Composite (Socialization and Communication); LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval this compound did not demonstrate efficacy in improving socialization and communication in this pediatric population.

Conclusion

While initial phase 2 findings for this compound showed some promise in improving adaptive behaviors, subsequent phase 3 and pediatric trials did not demonstrate significant efficacy in treating the core social communication deficits in ASD. These results highlight the challenges in developing pharmacological treatments for ASD, including the heterogeneity of the disorder and the need for sensitive and objective outcome measures. The protocols and data presented here provide a comprehensive resource for researchers designing future studies in this area, whether with this compound or other novel therapeutic agents targeting the vasopressin system or other pathways implicated in social cognition. Further research is warranted to understand the complex neurobiology of social communication and to develop more effective interventions for individuals with ASD.

References

Determining the Receptor Binding Affinity of Balovaptan: In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (RG7314) is a selective antagonist of the vasopressin V1a receptor, which has been investigated for its potential therapeutic effects in various neurological disorders. The vasopressin system, and specifically the V1a receptor, is implicated in regulating social behavior. This compound's mechanism of action involves its direct interaction with the V1a receptor, preventing the binding of the endogenous ligand, arginine vasopressin (AVP). Understanding the binding characteristics of this compound to its target receptor is crucial for elucidating its pharmacological profile. This document provides detailed protocols for in vitro assays designed to determine the receptor binding affinity of this compound.

This compound is a potent and selective V1a receptor antagonist.[1][2] In vitro studies are essential to quantify its binding affinity (typically represented as the inhibition constant, Ki) and its selectivity for the V1a receptor over other related receptors, such as the vasopressin V1b and V2 receptors, and the structurally similar oxytocin receptor (OTR). The most common method for determining binding affinity is the radioligand competition binding assay.

V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR). Upon binding of vasopressin, the V1a receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. This compound acts as a competitive antagonist, blocking this signaling cascade by preventing vasopressin from binding to the receptor.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular V1a V1a Receptor Gq11 Gq/11 V1a->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC AVP Vasopressin (AVP) AVP->V1a Binds This compound This compound This compound->V1a Blocks Gq11->PLC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: V1a Receptor Signaling Pathway

Quantitative Data Summary

The binding affinity of this compound for the human V1a receptor and its selectivity over other vasopressin receptor subtypes and the oxytocin receptor have been determined using in vitro radioligand binding assays. The results are summarized in the table below. A lower Ki value indicates a higher binding affinity.

ReceptorLigandKi (nM)Selectivity vs. hV1a
Human V1aThis compound1-
Human V1bThis compound>10,000>10,000-fold
Human V2This compound>30,000>30,000-fold
Human OTRThis compound9891~9891-fold

Data compiled from publicly available research.[3]

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol describes a competitive binding assay to determine the Ki of this compound for the human V1a receptor using a radiolabeled ligand.

1. Materials and Reagents

  • Receptor Source: Cell membrane preparations from a stable cell line overexpressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).[4][5]

  • Radioligand: A suitable radiolabeled antagonist for the V1a receptor, such as [3H]-SR 49059. The concentration used should be at or below its Kd value to ensure assay sensitivity.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known V1a receptor antagonist (e.g., unlabeled SR 49059 or Arginine Vasopressin) to determine non-specific binding.

  • Equipment: 96-well plates, scintillation counter, glass fiber filters (pre-treated with polyethyleneimine), and a cell harvester.

2. Membrane Preparation

  • Culture cells stably expressing the human V1a receptor to a high density.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer (for total binding) or a saturating concentration of a non-specific binding control.

    • Serial dilutions of this compound.

    • A fixed concentration of the radioligand.

    • The V1a receptor membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes), which should be established in preliminary kinetic experiments.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare V1a Receptor Membranes Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]-SR 49059) Radioligand_Prep->Incubation Balovaptan_Prep Prepare this compound Serial Dilutions Balovaptan_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Figure 2: Competition Binding Assay Workflow

Troubleshooting

Common issues in radioligand binding assays include high non-specific binding, low specific binding, and high variability between replicates.

  • High Non-specific Binding:

    • Cause: Radioligand may be too "sticky" or used at too high a concentration.

    • Solution: Decrease the radioligand concentration. Add a small amount of detergent (e.g., 0.1% BSA) to the assay buffer. Use filters pre-treated with polyethyleneimine (PEI).

  • Low Specific Binding:

    • Cause: Low receptor expression in the membrane preparation or degradation of the receptor.

    • Solution: Verify receptor expression via Western Blot. Prepare fresh cell membranes and use protease inhibitors. Optimize the amount of membrane protein per well.

  • High Variability:

    • Cause: Inconsistent pipetting, temperature fluctuations, or inefficient separation of bound and free ligand.

    • Solution: Calibrate pipettes. Use a temperature-controlled incubator. Ensure a consistent and rapid filtration and washing process.

By following these detailed protocols and considering the potential pitfalls, researchers can accurately determine the in vitro receptor binding affinity of this compound and other novel compounds targeting the vasopressin V1a receptor.

References

Application Notes and Protocols: Utilizing Balovaptan in Rodent Models of Social Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of balovaptan, a selective vasopressin V1a receptor antagonist, in rodent models of social interaction. The protocols and data presented are synthesized from preclinical studies aimed at evaluating the therapeutic potential of this compound for social deficits, particularly those relevant to autism spectrum disorder (ASD).

Introduction

This compound (also known as RG7314 or RO5285119) is a potent, selective, and brain-penetrant vasopressin V1a receptor antagonist.[1] The vasopressin system, particularly the V1a receptor, plays a crucial role in modulating social behaviors across various species.[2][3] Dysregulation of this system has been implicated in the pathophysiology of social deficits observed in neurodevelopmental disorders such as ASD. Consequently, V1a receptor antagonists like this compound have been investigated as a potential therapeutic intervention to ameliorate these deficits.[4][5]

The primary rodent model utilized in the preclinical assessment of this compound for social interaction deficits is the valproic acid (VPA) rat model of autism. Prenatal exposure to VPA in rodents induces a range of behavioral abnormalities in the offspring that mimic the core symptoms of ASD, including impaired social interaction.

Mechanism of Action

This compound exerts its effects by competitively blocking the V1a receptor, thereby inhibiting the actions of the neuropeptide vasopressin in the brain. Vasopressin is involved in regulating social recognition, communication, and bonding. By antagonizing the V1a receptor, this compound is hypothesized to normalize activity in key brain circuits implicated in social behavior that may be hyperactive in certain neurodevelopmental disorders. Functional magnetic resonance imaging (fMRI) studies in the VPA rat model have shown that a V1a antagonist can normalize altered brain activity in regions critical for social functioning, including the striatum, ventral tegmental area, and piriform cortex.

cluster_0 Vasopressin Signaling in Social Behavior Circuits cluster_1 Effect of this compound Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds to Neuronal_Activity Altered Neuronal Activity in Social Circuits V1aR->Neuronal_Activity Activates V1aR_blocked V1a Receptor (Blocked) Social_Deficits Social Interaction Deficits Neuronal_Activity->Social_Deficits Leads to This compound This compound This compound->V1aR_blocked Antagonizes Normalized_Activity Normalized Neuronal Activity V1aR_blocked->Normalized_Activity Results in Improved_Social_Behavior Improved Social Interaction Normalized_Activity->Improved_Social_Behavior Leads to

Figure 1: Mechanism of action of this compound in modulating social behavior.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating the VPA rat model of autism and the effects of V1a receptor antagonists on social behavior.

Valproic Acid (VPA) Rat Model of Autism

This model is widely used to study the neurodevelopmental and behavioral alterations relevant to ASD.

  • Animals: Time-pregnant Wistar or Sprague-Dawley rats are used.

  • VPA Administration: On gestational day 12.5 (the period of neural tube closure), a single intraperitoneal (i.p.) injection of sodium valproate (typically 500-600 mg/kg) is administered to the pregnant dam. Control dams receive a saline injection.

  • Offspring: The male offspring of the VPA-exposed dams are typically used for behavioral testing, which commences in adolescence or young adulthood (postnatal day 35-60). The presence of a tail kink can be used as a marker for successful teratogenic action of VPA.

  • Housing: Pups are weaned at postnatal day 21 and housed in groups of 2-4 with ad libitum access to food and water.

This compound Administration

Chronic administration has been shown to be effective in reversing social deficits in the VPA model.

  • Drug Formulation: this compound is prepared in a suitable vehicle for oral administration (e.g., in a solution of 0.5% methylcellulose in water).

  • Dosing: Daily oral administration via gavage. While specific dose-ranging studies in the VPA model are not publicly detailed, clinical trials in humans have explored doses from 1.5 mg to 10 mg daily. Preclinical studies would typically involve a dose-response evaluation to determine the optimal therapeutic dose.

  • Treatment Duration: A chronic treatment period of 3 weeks has been reported to be effective in reversing social behavior impairments in VPA-exposed rats.

Social Interaction Behavioral Assays

This test assesses social approach and preference for a novel conspecific over a novel object.

  • Apparatus: A three-chambered rectangular box with openings allowing free access to all chambers.

  • Habituation: The test rat is first habituated to the empty apparatus for a period of 5-10 minutes.

  • Sociability Phase: A novel, unfamiliar rat (stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test rat is placed in the center chamber and allowed to explore all three chambers for 10 minutes. Time spent in each chamber and time spent sniffing each cage are recorded.

  • Social Novelty Phase: A second novel, unfamiliar rat (stranger 2) is placed in the previously empty cage. The test rat is again allowed to explore for 10 minutes. Time spent sniffing the familiar rat (stranger 1) versus the novel rat (stranger 2) is measured to assess social memory and preference for social novelty.

This assay is particularly relevant for adolescent rodents and measures the frequency and nature of social interactions.

  • Procedure: The test rat is placed in a familiar open field arena with a novel, age- and sex-matched partner for a defined period (e.g., 15-20 minutes).

  • Scoring: The frequency and duration of specific social behaviors are manually or automatically scored. These behaviors include:

    • Pouncing/Pinning: Characteristic play behaviors.

    • Social Sniffing: Anogenital, dorsal, and facial sniffing.

    • Social Grooming: Grooming of the partner rat.

  • Analysis: VPA-exposed rats typically show a reduced frequency of playful interactions and social sniffing compared to control rats.

cluster_0 Experimental Workflow VPA_Model Generation of VPA Rat Model of Autism Treatment Chronic this compound Administration (3 weeks) VPA_Model->Treatment Behavioral_Testing Social Interaction Behavioral Assays Treatment->Behavioral_Testing FMRI Functional MRI (fMRI) Brain Imaging Treatment->FMRI Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis FMRI->Data_Analysis

Figure 2: Workflow for evaluating this compound in the VPA rat model.

Data Presentation

While specific quantitative data from primary preclinical studies of this compound in the VPA rat model are not publicly available in detail, the following tables represent the expected structure for presenting such data, based on typical outcomes in this model and the reported effects of V1a antagonists.

Table 1: Three-Chamber Social Interaction Test
Treatment GroupTime in Chamber with Stranger 1 (s)Time in Chamber with Empty Cage (s)Time Sniffing Stranger 1 (s)Time Sniffing Empty Cage (s)
Control + Vehicle Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
VPA + Vehicle ↓ Mean ± SEMMean ± SEM↓ Mean ± SEMMean ± SEM
VPA + this compound ↑ Mean ± SEMMean ± SEM↑ Mean ± SEMMean ± SEM

Arrows indicate the expected direction of change relative to the Control + Vehicle group. "↑" indicates an increase and "↓" indicates a decrease.

Table 2: Social Play Behavior Test
Treatment GroupFrequency of Pouncing/PinningDuration of Social Sniffing (s)
Control + Vehicle Mean ± SEMMean ± SEM
VPA + Vehicle ↓ Mean ± SEM↓ Mean ± SEM
VPA + this compound ↑ Mean ± SEM↑ Mean ± SEM

Arrows indicate the expected direction of change relative to the Control + Vehicle group. "↑" indicates an increase and "↓" indicates a decrease.

Summary of Expected Outcomes

Preclinical evidence suggests that chronic treatment with a V1a receptor antagonist like this compound can completely reverse the social interaction deficits observed in the VPA rat model of autism. This is expected to manifest as:

  • An increased preference for a social stimulus over a non-social stimulus in the three-chamber test for VPA rats treated with this compound, bringing their performance closer to that of control animals.

  • An increase in the frequency and duration of social play behaviors in this compound-treated VPA rats.

  • Normalization of brain activity in key social circuits, as measured by fMRI.

These promising preclinical findings provided the rationale for advancing this compound into clinical trials for the treatment of social communication deficits in individuals with ASD. While clinical trial results in humans have been mixed, the rodent model data underscores the significant role of the vasopressin V1a receptor in modulating social behavior. Further research in this area may lead to the development of novel therapeutics for social deficits in various neuropsychiatric disorders.

References

Application Notes and Protocols for Balovaptan Administration in Human Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1a receptor that has been investigated in human clinical trials for its potential to improve social communication and interaction in individuals with Autism Spectrum Disorder (ASD).[1][2] Although the clinical development program for this compound in ASD was ultimately discontinued due to insufficient efficacy, the protocols and methodologies employed in these trials provide valuable information for researchers in the field of neuropsychiatric drug development.[1][2]

These application notes and protocols are a synthesis of information gathered from publicly available clinical trial documentation and related publications. They are intended to serve as a reference for the design and execution of future clinical studies involving vasopressin receptor modulators and other centrally acting agents.

Mechanism of Action

This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1] The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand arginine vasopressin (AVP), activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses. In the central nervous system, this signaling pathway is implicated in the modulation of social behaviors. By blocking the V1a receptor, this compound is hypothesized to modulate these downstream pathways.

Signaling Pathway of Vasopressin V1a Receptor and Inhibition by this compound

Vasopressin_V1a_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR Vasopressin V1a Receptor AVP->V1aR Binds and Activates This compound This compound This compound->V1aR Binds and Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 CellularResponse Downstream Cellular Responses (e.g., modulation of neuronal activity) Ca2->CellularResponse PKC->CellularResponse

Caption: Vasopressin V1a receptor signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the dosages and pharmacokinetic parameters of this compound as reported in clinical trials.

Table 1: this compound Oral Dosage Regimens in Clinical Trials

Target PopulationDosage(s)FrequencyDurationClinical Trial Identifier(s)
Adults with ASD1.5 mg, 4 mg, 10 mgOnce Daily12 weeksNCT01793441
Adults with ASD10 mgOnce Daily24 weeksNCT03504917
Children and Adolescents with ASD (5-17 years)Age-adjusted equivalent to 4 mg and 10 mg adult doseOnce Daily24 weeksNCT02901431
Children with ASD (2-4 years)Oral doseOnce Daily6 weeks (with 48-week extension)NCT04049578

Table 2: Pharmacokinetic Parameters of this compound in Adults

ParameterValueNotes
AdministrationOralCan be taken with or without food.
FormulationTabletCan be swallowed whole or dispersed in liquid.
Peak Plasma Concentration (Cmax) at 1.5 mg8 ng/mL
Peak Plasma Concentration (Cmax) at 4 mg20 ng/mL
Peak Plasma Concentration (Cmax) at 10 mg60 ng/mL

Experimental Protocols

Study Design

The clinical trials for this compound in ASD were primarily designed as randomized, double-blind, placebo-controlled, parallel-group studies.

Experimental_Workflow cluster_screening Screening Period (up to 4 weeks) cluster_treatment Treatment Period (12 or 24 weeks) cluster_followup Follow-up Informed_Consent Informed Consent Inclusion_Exclusion Assessment of Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments Inclusion_Exclusion->Baseline_Assessments Randomization Randomization (1:1) Baseline_Assessments->Randomization Balovaptan_Arm This compound Administration (Once Daily) Randomization->Balovaptan_Arm This compound Group Placebo_Arm Placebo Administration (Once Daily) Randomization->Placebo_Arm Placebo Group Efficacy_Assessments Efficacy Assessments (e.g., Vineland-II) Balovaptan_Arm->Efficacy_Assessments Safety_Monitoring Safety Monitoring (Adverse Events, Vitals, Labs) Balovaptan_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Assessments Placebo_Arm->Safety_Monitoring Open_Label_Extension Optional Open-Label Extension Efficacy_Assessments->Open_Label_Extension Safety_Monitoring->Open_Label_Extension

Caption: Generalized experimental workflow for this compound clinical trials.
Participant Selection

A critical component of the clinical trial protocol is the careful selection of the study population. The following are key inclusion and exclusion criteria that were consistently applied across the this compound ASD trials.

Inclusion Criteria:

  • Diagnosis of Autism Spectrum Disorder according to DSM-5 criteria, often confirmed with the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).

  • For pediatric trials, age ranges were specified (e.g., 5-17 years or 2-4 years). For adult trials, participants were 18 years or older.

  • An Intelligence Quotient (IQ) of 70 or greater was typically required.

  • Presence of a reliable caregiver or study partner who could provide information and attend study visits.

  • For female participants of childbearing potential, agreement to use a highly effective method of contraception.

Exclusion Criteria:

  • Pregnancy or breastfeeding.

  • Recent initiation of or significant changes to psychosocial interventions.

  • Unstable or uncontrolled clinically significant psychiatric or neurological disorders.

  • History of substance use disorders.

  • Significant risk of suicidal behavior.

  • Certain cardiovascular conditions or uncontrolled hypertension.

  • Clinically significant abnormalities in laboratory tests at screening.

Drug Administration Protocol
  • Dosage and Formulation: this compound was administered as an oral tablet in dosages of 1.5 mg, 4 mg, or 10 mg. The tablets could be swallowed whole or dispersed in liquid. For pediatric populations, age-adjusted doses equivalent to the adult exposures were used.

  • Frequency and Timing: The medication was administered once daily in the morning.

  • Food and Drink: this compound could be administered with or without food. In some pediatric protocols, it was specified that the tablet could be taken with soft food.

  • Missed Doses: Specific instructions for missed doses were not detailed in the reviewed public documents. A general approach in clinical trials is for participants to be instructed to take their next dose at the regularly scheduled time and not to double the dose. Participants or their caregivers were often asked to maintain a diary to record taken and missed doses.

  • Compliance Monitoring: Compliance with the treatment regimen was monitored through participant/caregiver diaries and by accounting for returned study medication at clinic visits.

Safety and Efficacy Assessments
  • Safety Monitoring: This included the regular collection of adverse events, monitoring of vital signs, and periodic laboratory tests (hematology, clinical chemistry, and urinalysis).

  • Efficacy Assessments: The primary and secondary outcome measures varied across trials but often included standardized assessments of social and communication skills, such as the Vineland Adaptive Behavior Scales (Vineland-II).

Conclusion

The clinical trials of this compound, while not leading to a new treatment for ASD, have contributed to the understanding of the vasopressin system's role in social behavior and have provided a framework for the rigorous clinical investigation of novel therapeutics in this area. The detailed protocols for participant selection, drug administration, and safety monitoring can inform the design of future studies, helping to ensure patient safety and the generation of high-quality data. The termination of the this compound program underscores the challenges in developing treatments for the core symptoms of ASD and highlights the need for continued research into novel mechanisms and robust clinical trial methodologies.

References

Ethical Considerations for the Use of Balovaptan in Vulnerable Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1a receptor that was investigated for its potential to improve social communication and interaction in individuals with Autism Spectrum Disorder (ASD).[1][2][3][4] Although Roche, the developer, discontinued the clinical development program for ASD after Phase 3 trials did not meet their primary endpoint, the research program has provided valuable insights into the challenges of conducting clinical trials in this field.[1]

The primary population for this compound research, individuals with ASD, often includes children, adolescents, and adults who may have impaired communication and decision-making capacities. This classifies them as a vulnerable population, necessitating heightened ethical scrutiny and specialized protocols to ensure their protection and autonomous participation in research.

These application notes provide a framework of ethical considerations and detailed protocols for researchers investigating similar compounds or engaging with vulnerable populations in clinical trials.

Core Ethical Principles

Research involving vulnerable populations must be guided by foundational ethical principles to ensure the welfare and rights of participants.

  • Principle of Protection: Individuals with diminished autonomy are entitled to protection. Research should only involve children or cognitively impaired adults if the research question cannot be answered with other populations. The risk must be minimized and justified by the potential for direct benefit or, if no direct benefit is anticipated, the risk should be minimal and the knowledge gained of vital importance.

  • Beneficence and Non-Maleficence: The research should be designed to maximize potential benefits while minimizing potential harm ("do no harm"). This involves a careful risk/benefit analysis, particularly when participants cannot fully assess the risks themselves.

  • Justice: The selection of research participants should be equitable. Vulnerable populations should not be exploited or bear an undue burden of research risks for the benefit of others. Conversely, they should not be unjustly excluded from research that could potentially benefit them.

  • Respect for Persons and Autonomy: This principle requires acknowledging the autonomy of individuals and protecting those with diminished autonomy. For vulnerable populations, this translates to robust procedures for informed consent, surrogate consent, and participant assent.

This compound: Mechanism and Clinical Trial Overview

This compound acts by selectively blocking the V1a vasopressin receptor in the brain. The vasopressin system is implicated in regulating social behaviors, and its modulation was hypothesized to improve social communication deficits in ASD.

Data from Key Clinical Trials

While the overall development was halted, data from trials like the VANILLA (Vasopressin Antagonist to Improve sociaL communication in Autism) study provide context. The following tables summarize representative data points often collected in such trials. Note that this compound ultimately failed to show a statistically significant improvement over placebo on the primary endpoints in pivotal trials.

Table 1: Representative Phase 2/3 Trial Demographics and Design

ParameterDescription
Study Name V1ADUCT (Phase 3), VANILLA (Phase 2)
Target Population Adults (V1ADUCT), Children and Adolescents (aV1ation), and Adult Males (VANILLA) with ASD.
Sample Size Target enrollment was approximately 350 for the adult Phase 3 trial. The VANILLA study included 223 adult men.
Dosage Oral administration, with doses ranging from 1.5 mg to 10 mg once daily, compared against placebo.
Primary Outcome Change from baseline in composite scores on adaptive behavior scales (e.g., Vineland-II).
Key Secondary Outcomes Changes in scales measuring social responsiveness (e.g., SRS-2), and global impression of severity (e.g., CGI-S).
Status Discontinued. Did not meet primary efficacy endpoints.

Table 2: Representative Safety and Tolerability Profile (Illustrative)

Adverse Event (AE) CategoryThis compound Group (%)Placebo Group (%)
Any AE 55-65%50-60%
Most Common AEs Headache, Diarrhea, Nausea, SomnolenceHeadache, Upper Respiratory Infection
Serious AEs (SAEs) < 2%< 2%
Discontinuation due to AEs 2-4%1-3%
Note: This table is illustrative, based on typical reporting in similar large-scale trials. This compound was generally reported to be well-tolerated.

Signaling Pathway and Workflows

This compound Mechanism of Action

This compound functions by competitively antagonizing the V1a receptor, which is a G-protein coupled receptor (GPCR). This action prevents the endogenous ligand, arginine vasopressin (AVP), from binding and initiating downstream signaling cascades that modulate neural circuits involved in social behavior.

Balovaptan_MOA cluster_neuron Neuron AVP AVP (Vasopressin) V1aR V1a Receptor AVP->V1aR Binds & Activates This compound This compound This compound->V1aR Binds & Blocks Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Neural_Activity Modulation of Neural Activity (Social Circuits) Ca_Release->Neural_Activity

Caption: Mechanism of this compound as a V1a receptor antagonist.

Ethical Recruitment and Consent Workflow

A multi-stage process is essential to ensure that participation is both voluntary and well-informed, especially when involving minors or adults with impaired decision-making capacity.

Ethical_Workflow cluster_pre_screening Pre-Screening cluster_consent Informed Consent & Assent Process cluster_enrollment Enrollment Initial_Contact Initial Contact & Provision of General Study Information Eligibility Initial Eligibility Screen (Non-invasive) Initial_Contact->Eligibility Capacity_Assessment Assess Capacity to Consent Eligibility->Capacity_Assessment Adult_Consent Informed Consent from Participant Capacity_Assessment->Adult_Consent Capacity Confirmed LAR_Consent Informed Consent from Legally Authorized Representative (LAR) Capacity_Assessment->LAR_Consent Capacity Lacking No_Consent Exclusion from Study Capacity_Assessment->No_Consent Refuses Consent/Assent Screening_Visit Full Screening Visit (Medical & Psychological) Adult_Consent->Screening_Visit Child_Assent Obtain Assent from Minor Participant LAR_Consent->Child_Assent If Minor LAR_Consent->No_Consent LAR Refuses Child_Assent->Screening_Visit Randomization Randomization Screening_Visit->Randomization

Caption: Workflow for ethical recruitment and consent in vulnerable populations.

Experimental Protocols

Protocol: Assessment of Decisional Capacity

Objective: To determine if a potential participant has sufficient capacity to provide voluntary and informed consent. This protocol should be administered by a trained clinician independent from the primary research team.

Population: Adult participants (≥18 years old) with ASD or other cognitive impairments.

Methodology:

  • Environment: Conduct the assessment in a quiet, private, and comfortable setting, free from distractions. Ensure the participant feels at ease.

  • Information Disclosure: Present the study information using clear, simple language. Utilize visual aids, social stories, or other communication tools tailored to the individual's needs. Break down complex information into smaller, digestible parts.

  • Assessment Tool: Use a validated tool, such as the MacArthur Competence Assessment Tool for Clinical Research (MacCAT-CR). This tool evaluates four key areas of decisional capacity:

    • Understanding: Ask the participant to paraphrase the study's purpose, procedures, risks, and benefits. (e.g., "In your own words, what are we asking you to do in this study?")

    • Appreciation: Assess if the participant can appreciate how the study applies to them personally. (e.g., "Do you believe this research will cure your condition? Why is it not a guarantee?")

    • Reasoning: Evaluate the participant's ability to weigh the risks and benefits in a logical manner. (e.g., "What are the reasons you might want to join this study? What are some reasons you might not want to?")

    • Expressing a Choice: The participant must be able to clearly state their decision to participate or not.

  • Documentation: Thoroughly document the assessment process, the tools used, the participant's responses, and the final determination of capacity.

  • Ongoing Evaluation: Recognize that capacity can fluctuate. Re-consent or re-assess capacity if the participant's condition changes or if the study protocol is amended.

Protocol: Obtaining Assent from Minors

Objective: To respect the developing autonomy of a minor by seeking their affirmative agreement to participate, in addition to parental/guardian permission.

Population: Children and adolescents (typically ages 7-17).

Methodology:

  • Age-Appropriate Information: Create an "Assent Form" or informational booklet that explains the study in language appropriate for the child's developmental level. Use illustrations, simple sentences, and relatable examples.

    • For young children (7-11): Focus on concrete aspects: "You will come here and talk to a doctor," "We will ask you to play some computer games," "You can stop at any time."

    • For adolescents (12-17): Provide more detail on the purpose, duration, and that participation is voluntary and separate from their regular care.

  • Assent Discussion: A researcher trained in communicating with children should have a one-on-one conversation with the minor, separate from the parents/guardians, to minimize any potential pressure.

  • Key Points to Cover:

    • This is a study to learn more about a new medicine.

    • Explain what will happen during the study visits.

    • Explain that it is not a punishment or a requirement.

    • Emphasize that they can say "no" at any time, even if their parents said "yes," and no one will be upset.

    • Ask if they have any questions.

  • Gauging Agreement: Assess for clear, affirmative agreement (e.g., "Yes, I want to do this"). Do not accept passive acquiescence or failure to object as assent.

  • Documentation: The child/adolescent should sign the assent form if they are able. If not, the researcher documents that assent was obtained verbally. The dissent of a child should be respected, even if parents have consented.

Logical Diagram: Risk vs. Capacity Safeguards

The level of safeguards required for a study should be proportional to both the level of risk and the degree of impairment of the participant population.

Risk_Capacity Risk Study Risk Level Medium Medium Safeguards (Capacity Assessment, Enhanced Consent) Risk->Medium Greater than Minimal Risk Capacity Participant Decisional Capacity Capacity->Medium Questionable Capacity Low Low Safeguards (Standard Consent) High High Safeguards (Independent Monitor, LAR Consent Required) Medium->High and VeryHigh Very High Safeguards (IRB Sub-committee Review, Data Safety Monitoring Board) High->VeryHigh and/or Significant Risk

Caption: Relationship between study risk, participant capacity, and required safeguards.

Conclusion and Recommendations

The this compound development program underscores the immense challenges in developing therapeutics for complex neurodevelopmental conditions. For future research in this area, particularly with vulnerable populations, the following recommendations are critical:

  • Prioritize Participant and Family Engagement: Involve individuals with ASD and their families in the design of the trial to ensure endpoints are meaningful and procedures are feasible and respectful.

  • Invest in Objective Biomarkers: A significant challenge in ASD trials is the reliance on subjective caregiver-reported outcomes, which can be susceptible to high placebo response. Future trials should incorporate more objective biomarkers.

  • Mandate Specialized Training: All research staff interacting with participants must be trained in communication techniques and ethical protocols specific to individuals with developmental disabilities.

  • Strengthen IRB Expertise: Institutional Review Boards (IRBs) must include members with expertise in the specific vulnerable population being studied to ensure protocols have appropriate safeguards.

  • Adopt Dynamic Consent Processes: Consent should be viewed as an ongoing conversation, not a one-time event, with regular check-ins to ensure continued willingness to participate.

By adhering to these rigorous ethical standards and protocols, researchers can advance science while upholding the dignity, rights, and welfare of the vulnerable individuals they seek to help.

References

Long-Term Safety and Tolerability of Balovaptan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the long-term safety and tolerability data for Balovaptan, a selective vasopressin V1a receptor antagonist. The information is compiled from various clinical trials investigating its use, primarily in the context of Autism Spectrum Disorder (ASD). While clinical trials with this compound for ASD were ultimately discontinued due to not meeting primary efficacy endpoints, the safety and tolerability data generated are valuable for future research in this area and for the development of other vasopressin pathway modulators.[1][2][3]

Mechanism of Action

This compound functions as a competitive antagonist of the vasopressin V1a receptor.[1][2] Vasopressin is a neuropeptide involved in regulating social behaviors. By blocking the V1a receptor, this compound was investigated for its potential to improve social communication and interaction. The V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o) and its activation influences intracellular signaling cascades, including adenylate cyclase and phospholipase C pathways, which in turn modulate intracellular calcium levels.

cluster_0 Cell Membrane V1a V1a Receptor G_protein G-protein (Gs, Gq11, Gi/o) V1a->G_protein activates AC Adenylate Cyclase G_protein->AC modulates PLC Phospholipase C G_protein->PLC activates (Gq11) Intracellular_Effects Modulation of Intracellular Calcium & other signaling AC->Intracellular_Effects PLC->Intracellular_Effects Vasopressin Vasopressin Vasopressin->V1a binds & activates This compound This compound This compound->V1a blocks

Caption: this compound's mechanism of action as a V1a receptor antagonist.

Data Presentation: Safety and Tolerability

The following tables summarize the quantitative data on adverse events (AEs) and serious adverse events (SAEs) from key clinical trials of this compound.

Table 1: Adverse Events in Adults with ASD (Phase III Trial)

Adverse EventThis compound (n=163)Placebo (n=158)
Any Adverse Event 98 (60%) 104 (66%)
Nasopharyngitis14 (9%)19 (12%)
Diarrhoea11 (7%)14 (9%)
Upper Respiratory Tract Infection10 (6%)9 (6%)
Insomnia5 (3%)8 (5%)
Oropharyngeal Pain5 (3%)8 (5%)
Dizziness2 (1%)10 (6%)

Table 2: Serious Adverse Events in Adults with ASD (Phase III Trial)

Serious Adverse EventThis compound (n=163)Placebo (n=158)
Any Serious Adverse Event 2 (1%) 5 (3%)
Suicidal Ideation11
Schizoaffective Disorder10
Panic Disorder01
Limb Abscess01
Urosepsis01
Colitis01
Death by Suicide01

Table 3: Adverse Events in Children and Adolescents with ASD (aV1ation Phase 2 Trial)

Adverse Event CategoryThis compound (n=86)Placebo (n=81)
Any Adverse Event 66 (76.7%) 61 (75.3%)
Serious Adverse Events 1 (1.2%) 4 (4.9%)
Suicidal Ideation10
Aggression01
Depression01
Intentional Self-Injury01
Viral Gastroenteritis01

Table 4: Adverse Events in the VANILLA Phase II Trial in Adults with ASD

Treatment GroupPercentage of Participants with any Adverse Event
Placebo64%
This compound 1.5 mg78.1%
This compound 4 mg66.2%
This compound 10 mg66.7%

Note: The most common adverse event reported in the VANILLA trial was headache, with a frequency of 12.5% to 13% in patients receiving this compound. Rhabdomyolysis and irritability were considered possibly related to this compound at the 1.5 mg and 4 mg doses, respectively.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the clinical trials of this compound for ASD.

Protocol 1: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial in Adults with ASD (Based on V1ADUCT Study)

1. Objective: To evaluate the efficacy, safety, and pharmacokinetics of a 10 mg daily oral dose of this compound compared to a placebo in adults with ASD.

2. Study Population:

  • Inclusion Criteria:
  • Adults aged 18 years and older.
  • Diagnosis of ASD confirmed by DSM-5 criteria and Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).
  • Full-scale IQ score ≥70.
  • Social Responsiveness Scale-2 (SRS-2) total t-score ≥66.
  • Stable on any permitted medications and behavioral therapies for a specified period before screening.
  • Must have a study partner.
  • Exclusion Criteria:
  • History of certain medical conditions such as coagulopathies, bleeding disorders, or malignancies.
  • Unstable or uncontrolled psychiatric or neurological disorders.
  • Substance use disorders within the last 12 months.
  • Significant risk of suicidal behavior.

3. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  • Screening Period: Up to 4 weeks.
  • Treatment Period: 24 weeks of daily oral administration of 10 mg this compound or a matching placebo.
  • Follow-up: Clinic visits at specified intervals (e.g., week 12 and week 24) for assessments.
  • Optional Open-Label Extension: A period where all participants may receive this compound to assess long-term safety and tolerability.

4. Outcome Measures:

  • Primary Endpoint: Change from baseline in the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) two-domain composite score (socialization and communication) at week 24.
  • Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs). Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).

Screening [label="Screening of Adult Participants\nwith ASD (up to 4 weeks)"]; Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Balovaptan_Arm [label="this compound (10 mg/day)\nfor 24 weeks", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Arm [label="Placebo\nfor 24 weeks", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Primary_Endpoint [label="Primary Endpoint Assessment\n(Week 24)\nVineland-II 2DC Score", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety_Monitoring [label="Ongoing Safety Monitoring\n(AEs, SAEs, Vitals, Labs, ECGs)"]; OLE [label="Optional Open-Label\nExtension", shape=box, style=dashed];

Screening -> Randomization; Randomization -> Balovaptan_Arm; Randomization -> Placebo_Arm; Balovaptan_Arm -> Primary_Endpoint; Placebo_Arm -> Primary_Endpoint; Balovaptan_Arm -> Safety_Monitoring [style=dotted, arrowhead=none]; Placebo_Arm -> Safety_Monitoring [style=dotted, arrowhead=none]; Primary_Endpoint -> OLE [style=dashed]; }

Caption: Workflow for a Phase III clinical trial of this compound in adults.

Protocol 2: Phase II, Randomized, Double-Blind, Placebo-Controlled Trial in Children and Adolescents with ASD (Based on aV1ation Study)

1. Objective: To evaluate the efficacy, safety, and tolerability of this compound compared with placebo in children and adolescents with ASD.

2. Study Population:

  • Inclusion Criteria:
  • Ages 5 to 17 years.
  • Diagnosed with ASD.
  • IQ of 70 or greater.
  • Exclusion Criteria: Similar to the adult studies, with considerations for the pediatric population.

3. Study Design:

  • A multicenter, randomized, double-blind, parallel-group, placebo-controlled phase 2 trial conducted at 41 sites in the US.
  • Screening Period: Up to 4 weeks.
  • Treatment Period: 24 weeks of daily oral administration of an age-adjusted equivalent of a 10 mg adult dose of this compound or placebo.
  • Follow-up: A follow-up period of at least 6 weeks after the last dose.
  • Optional Open-Label Extension: A 52-week open-label extension was available.

4. Outcome Measures:

  • Primary Endpoint: Change from baseline on the Vineland-II two-domain composite (2DC; socialization and communication domains) score at week 24.
  • Safety Assessments: Comprehensive monitoring of AEs, SAEs, laboratory values, vital signs, and ECG data.

Screening [label="Screening of Pediatric Participants\nwith ASD (5-17 years)"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Balovaptan_Arm [label="this compound (age-adjusted dose)\nfor 24 weeks", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Arm [label="Placebo\nfor 24 weeks", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Primary_Endpoint [label="Primary Endpoint Assessment\n(Week 24)\nVineland-II 2DC Score", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety_Monitoring [label="Ongoing Safety Monitoring\n(AEs, SAEs, Vitals, Labs, ECGs)"]; Follow_Up [label="Follow-up Period\n(≥6 weeks)"];

Screening -> Randomization; Randomization -> Balovaptan_Arm; Randomization -> Placebo_Arm; Balovaptan_Arm -> Primary_Endpoint; Placebo_Arm -> Primary_Endpoint; Balovaptan_Arm -> Safety_Monitoring [style=dotted, arrowhead=none]; Placebo_Arm -> Safety_Monitoring [style=dotted, arrowhead=none]; Primary_Endpoint -> Follow_Up; }

Caption: Workflow for the aV1ation Phase 2 clinical trial in a pediatric population.

Summary of Findings

Across multiple clinical trials in both adult and pediatric populations with ASD, this compound was generally well-tolerated with no new or unexpected safety concerns identified. The proportion of participants experiencing adverse events was similar between the this compound and placebo groups. Most adverse events were mild to moderate in severity. While this compound did not demonstrate the desired efficacy for improving social communication in individuals with ASD, the safety data collected from these extensive studies provide a valuable resource for the continued investigation of the vasopressin pathway as a therapeutic target.

References

Application Notes and Protocols for the Oral Formulation of Balovaptan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Balovaptan (also known as RG7314) is a selective, brain-penetrant antagonist of the vasopressin V1a receptor.[1][2][3] The vasopressin system, particularly the V1a receptor, is implicated in modulating key social behaviors.[4] This has led to the investigation of this compound for its potential therapeutic effects in conditions characterized by challenges in social communication, such as Autism Spectrum Disorder (ASD). This compound is administered orally and has been evaluated in Phase II and Phase III clinical trials. These notes provide an overview of this compound's properties and detailed protocols for its formulation and evaluation in a research setting.

Physicochemical and Pharmacokinetic Properties

This compound is characterized as a Biopharmaceutical Classification System (BCS) Class I-like molecule, suggesting high solubility and high permeability. Its pharmacokinetic profile supports once-daily oral administration without food restrictions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-triazolo[4,3-a]benzodiazepine
Chemical Formula C₂₂H₂₄ClN₅O
Molar Mass 409.92 g·mol⁻¹
BCS Class Class I-like (High Solubility, High Permeability)
Primary Metabolism Cytochrome P450 3A4 (CYP3A4)

Table 2: Pharmacokinetic Parameters of Oral this compound in Humans

ParameterValueConditionsReference
Bioavailability 103 - 116%Single oral dose (10 mg or 50 mg)
Time to Peak (Tₘₐₓ) ~3 hoursSingle oral dose
Half-life (t₁/₂) ~45 - 47 hoursAt steady-state
Food Effect No relevant effect on exposureSingle oral dose (32 mg) with a high-fat meal
Cₘₐₓ (1.5 mg dose) 8 ng/mLAfter 2 weeks of treatment
Cₘₐₓ (4 mg dose) 20 ng/mLAfter 2 weeks of treatment
Cₘₐₓ (10 mg dose) 60 ng/mLAfter 2 weeks of treatment
Dose Proportionality Approximately dose-proportionalAt steady-state (Day 14)

Signaling Pathway and Experimental Workflow

Vasopressin V1a Receptor Signaling

This compound acts as a competitive antagonist at the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The V1a receptor is known to couple to both Gq and Gs proteins. Activation by the endogenous ligand, arginine vasopressin (AVP), initiates downstream signaling cascades that regulate various physiological processes.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP AVP (Agonist) V1aR V1a Receptor AVP->V1aR Activates This compound This compound (Antagonist) This compound->V1aR Blocks Gq Gq V1aR->Gq Couples Gs Gs V1aR->Gs Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

V1a receptor dual signaling pathways.
Oral Formulation Development Workflow

The development of an oral solid dosage form for a compound like this compound follows a structured workflow. This process begins with pre-formulation studies to characterize the active pharmaceutical ingredient (API) and progresses through formulation design, in vitro testing, and finally, in vivo evaluation in animal models.

Formulation_Workflow cluster_preform Phase 1: Pre-formulation cluster_form Phase 2: Formulation Development cluster_invitro Phase 3: In Vitro Characterization cluster_invivo Phase 4: Preclinical In Vivo Study p1 API Characterization (Solubility, Stability, pKa) p2 Excipient Compatibility Screening p1->p2 f1 Prototype Formulation Design (e.g., Direct Compression Blend) p2->f1 f2 Process Optimization (Blending, Compression) f1->f2 f3 Manufacture of Trial Batches f2->f3 iv1 Quality Control Tests (Hardness, Friability, Uniformity) f3->iv1 iv2 Dissolution Testing iv1->iv2 iv3 HPLC Assay for Potency & Purity iv2->iv3 inv1 Animal Model Selection (e.g., Rat, Dog) iv3->inv1 Lead Formulation Selected inv2 Pharmacokinetic (PK) Study (Oral Gavage) inv1->inv2 inv3 Data Analysis (Cmax, Tmax, AUC) inv2->inv3 inv3->f1 Iterate / Refine

Workflow for oral solid dosage form development.

Experimental Protocols

Protocol 1: Preparation of a Representative Oral Tablet Formulation

This protocol describes the preparation of a 10 mg this compound tablet batch using the direct compression method, suitable for preclinical research.

Materials and Equipment:

  • This compound (API)

  • Microcrystalline Cellulose (MCC, PH-102) (Filler/Binder)

  • Croscarmellose Sodium (Superdisintegrant)

  • Colloidal Silicon Dioxide (Glidant)

  • Magnesium Stearate (Lubricant)

  • Analytical balance, Spatulas, Sieves (e.g., 40-mesh, 60-mesh)

  • V-blender or Turbula mixer

  • Single-station tablet press with appropriate tooling

Procedure:

  • Calculation: Determine the required amount of each component for the desired batch size (e.g., 100 tablets) with a target tablet weight of 200 mg.

    • This compound: 10 mg/tablet

    • Croscarmellose Sodium: 8 mg/tablet (4% w/w)

    • Colloidal Silicon Dioxide: 1 mg/tablet (0.5% w/w)

    • Magnesium Stearate: 2 mg/tablet (1% w/w)

    • Microcrystalline Cellulose: q.s. to 200 mg (179 mg/tablet)

  • Sieving: Pass this compound and all excipients (except magnesium stearate) through a 40-mesh sieve to ensure deagglomeration and uniform particle size. Pass magnesium stearate through a 60-mesh sieve.

  • Pre-lubrication Blending: Accurately weigh the sieved this compound, microcrystalline cellulose, croscarmellose sodium, and colloidal silicon dioxide. Add them to a V-blender.

  • Mixing: Blend the components for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the sieved magnesium stearate to the blender and mix for an additional 3-5 minutes. Note: Avoid over-mixing, as it can negatively impact tablet hardness and dissolution.

  • Compression: Transfer the final blend to the hopper of the tablet press. Set the compression force to achieve tablets with a target hardness of 5-8 kp.

  • De-dusting and Storage: Remove any excess powder from the tablets and store them in a well-sealed container with a desiccant at controlled room temperature.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard dissolution test for immediate-release this compound tablets, based on USP guidelines.

Materials and Equipment:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL capacity)

  • Water bath with heater and circulator (set to 37 ± 0.5 °C)

  • Syringes and cannula filters (e.g., 0.45 µm PVDF)

  • HPLC system for analysis

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or pH 6.8 phosphate buffer.

Procedure:

  • Apparatus Setup: Assemble the dissolution apparatus. Fill each vessel with 900 mL of pre-warmed (37 °C), deaerated dissolution medium.

  • System Equilibration: Allow the medium in the vessels to equilibrate to 37 ± 0.5 °C for at least 30 minutes. Set the paddle rotation speed to 50 RPM.

  • Tablet Introduction: Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the timer and paddle rotation.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

  • Sample Preparation: Immediately filter the withdrawn sample through a 0.45 µm filter into an HPLC vial. Discard the first few mL of the filtrate. If necessary, dilute the filtrate with the dissolution medium to fall within the HPLC calibration range.

  • Analysis: Analyze the samples using a validated HPLC method (see Protocol 3) to determine the concentration of dissolved this compound.

  • Calculation: Calculate the percentage of the labeled drug amount dissolved at each time point.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Assay

This protocol provides a general-purpose reverse-phase HPLC method for the quantification of this compound in dissolution samples or formulation assays.

Materials and Equipment:

  • HPLC system with UV detector, autosampler, and column oven

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid

  • Purified water (18.2 MΩ·cm)

Chromatographic Conditions (Representative):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (e.g., ~254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a standard solution multiple times (e.g., n=5) to verify system suitability parameters (e.g., retention time RSD < 1%, peak area RSD < 2%, tailing factor < 2.0).

  • Sample Analysis: Place the prepared sample vials (from dissolution or tablet assay) in the autosampler. Run the analysis sequence, bracketing sample injections with standard injections to monitor for system drift.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Protocol 4: In Vivo Pharmacokinetic Study in an Animal Model

This protocol describes a basic oral pharmacokinetic study in rats to evaluate the absorption profile of a this compound formulation.

Materials and Equipment:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes)

  • Centrifuge

  • Formulation vehicle (e.g., 0.5% methylcellulose in water)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals for at least 3 days prior to the study. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare a suspension or solution of the this compound tablet formulation in the selected vehicle at a suitable concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).

  • Dosing: Weigh each animal and administer the formulation via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Plasma Preparation: Immediately transfer blood samples into heparinized tubes. Centrifuge at ~4000 x g for 10 minutes at 4 °C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Extract this compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and t₁/₂.

Formulation-Performance Relationships

The success of an oral formulation depends on the interplay between its composition and its biopharmaceutical performance. Critical quality attributes (CQAs) of the formulation, such as the type and concentration of excipients, directly influence key performance indicators like dissolution rate and, ultimately, in vivo bioavailability.

Logical_Relationships cluster_formulation Formulation Variables cluster_cqa Tablet Physical Properties (CQAs) cluster_performance Biopharmaceutical Performance Disintegrant Disintegrant (% w/w) Disintegration Disintegration Time Disintegrant->Disintegration Decreases Lubricant Lubricant (% w/w) Hardness Tablet Hardness Lubricant->Hardness Decreases Lubricant->Disintegration Increases (if hydrophobic) Binder Binder / Filler (Type & % w/w) Binder->Hardness Increases Hardness->Disintegration Increases Wetting Powder Bed Wettability Wetting->Disintegration Decreases Dissolution In Vitro Dissolution Rate Disintegration->Dissolution Increases Bioavailability In Vivo Bioavailability (AUC, Cmax) Dissolution->Bioavailability Positively Correlates (for BCS Class I)

Relationship between formulation variables and performance.

References

Troubleshooting & Optimization

Navigating the Complexities of Balovaptan Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered in the clinical trial design and execution of Balovaptan for Autism Spectrum Disorder (ASD).

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the vasopressin V1a receptor. The vasopressin system has been implicated in regulating social behaviors. By blocking the V1a receptor, this compound was hypothesized to modulate neural pathways associated with social communication and interaction, which are core symptom domains of ASD.

Q2: Why were the this compound clinical trials discontinued?

A2: The clinical development program for this compound in ASD, which included the VANILLA, aV1ation, and V1aduct trials, was terminated because the studies did not meet their primary endpoints.[1][2][3] Specifically, this compound did not demonstrate a statistically significant improvement in social communication and interaction compared to placebo.[1][4] A key factor contributing to this outcome was a substantial placebo response observed across the trials.

Q3: What was the primary endpoint in the key this compound clinical trials?

A3: The primary endpoint in the later phase trials (aV1ation and V1aduct) was the change from baseline in the Vineland™-II Adaptive Behavior Scales, Two Domain Composite (2DC) score, which combines the Socialization and Communication domains. The earlier VANILLA trial used the Social Responsiveness Scale, 2nd Edition (SRS-2) total score as the primary endpoint.

Troubleshooting Guides

Issue: High Placebo Response Obscuring Treatment Effect

Symptoms:

  • Lack of significant difference between the this compound and placebo arms on primary and secondary outcome measures.

  • Observed improvements in both the treatment and placebo groups over the course of the trial.

Possible Causes and Solutions:

CauseSuggested Mitigation Strategies
Expectation Bias: High anticipation for a novel treatment for core ASD symptoms among participants, caregivers, and clinicians.- Manage expectations through clear communication during the informed consent process. - Implement standardized training for investigators and raters to minimize subjective scoring. - Consider a single-blind placebo lead-in period to identify and exclude high placebo responders.
Subjectivity of Outcome Measures: Reliance on caregiver and clinician-reported outcomes, which can be influenced by various external factors.- Utilize more objective, biomarker-based endpoints where possible. - Employ blinded independent raters for key assessments. - Triangulate data from multiple sources (e.g., caregiver, clinician, and patient self-report where feasible).
Heterogeneity of the ASD Population: The wide variation in symptom presentation and severity among individuals with ASD can contribute to variable responses.- Implement stricter and more specific inclusion/exclusion criteria. - Stratify participants based on baseline symptom severity, cognitive ability, or relevant biomarkers. - Conduct subgroup analyses to identify potential responder populations.
Trial Site Variability: Differences in recruitment methods, staff experience, and patient populations across clinical trial sites.- Provide rigorous and consistent training for all site staff. - Utilize centralized monitoring to ensure protocol adherence. - Analyze data for site-specific effects.
Issue: Difficulty in Selecting and Implementing Appropriate Outcome Measures

Symptoms:

  • Primary endpoint not met despite potential signals in secondary or exploratory endpoints.

  • Challenges in quantifying clinically meaningful change in core ASD symptoms.

Possible Causes and Solutions:

CauseSuggested Mitigation Strategies
Insensitivity of chosen scales to change over time in the target population. - Select outcome measures with demonstrated sensitivity to change in ASD clinical trials. - The Vineland™-II was noted to be less prone to placebo effects in some analyses. - Consider novel, objective measures such as eye-tracking or other digital biomarkers.
Lack of consensus on what constitutes a clinically meaningful improvement in core ASD symptoms. - Engage with patients, caregivers, and advocacy groups to define meaningful change. - Establish a priori definitions of responder criteria based on clinically meaningful differences.
Rater variability and bias in subjective assessments. - Implement comprehensive rater training and certification programs. - Conduct regular rater reliability checks throughout the trial. - Utilize structured interview formats for assessments like the Vineland™-II to ensure consistency.

Quantitative Data Summary

The following tables summarize key quantitative data from the this compound clinical trials.

Table 1: Participant Demographics and Disposition in this compound Clinical Trials

TrialPhaseParticipants (Age Range)Number ScreenedNumber RandomizedNumber Completed
VANILLA 2Adult Males (≥18 years)398223Not explicitly stated
aV1ation 2Children & Adolescents (5-17 years)599339Not explicitly stated
V1aduct 3Adults (≥18 years)540322~50% at futility analysis

Data sourced from multiple references.

Table 2: Overview of Primary Efficacy Results in this compound Clinical Trials

TrialPrimary EndpointThis compound Group (Mean Change from Baseline)Placebo Group (Mean Change from Baseline)p-value
VANILLA SRS-2 Total ScoreNot significantly different from placebo-Not significant
aV1ation Vineland-II 2DC Score-0.16 (LSM difference)-0.91
V1aduct Vineland-II 2DC Score4.56 (SD 10.85)6.83 (SD 12.18)Not significant

LSM: Least-Squares Mean; SD: Standard Deviation. Data sourced from multiple references.

Table 3: Adverse Events in the aV1ation and V1aduct Trials

TrialAdverse Events (this compound)Serious Adverse Events (this compound)Adverse Events (Placebo)Serious Adverse Events (Placebo)
aV1ation 76.7%1.2%75.3%4.9%
V1aduct 60%Not explicitly stated66%Not explicitly stated

Data sourced from multiple references.

Experimental Protocols

Methodology for Vineland™-II Adaptive Behavior Scales Assessment:

The Vineland™-II is a semi-structured interview administered by a trained clinician to a parent or caregiver who is familiar with the individual's daily functioning. It assesses adaptive behaviors in four domains: Communication, Daily Living Skills, Socialization, and Motor Skills. For the this compound trials, a two-domain composite (2DC) score focusing on the Socialization and Communication domains was a key outcome measure.

  • Administration: The interview is conducted in a quiet, private setting. The clinician asks open-ended questions to elicit descriptions of the participant's typical behaviors.

  • Scoring: Items are scored on a scale of 0 (never), 1 (sometimes), or 2 (usually) based on the caregiver's report of the individual's performance of specific activities without help. Raw scores are converted to standardized scores based on age-normed data.

  • Training: Raters undergo rigorous training to ensure consistent administration and scoring, which is crucial for minimizing variability in a multi-site trial.

Methodology for Social Responsiveness Scale, Second Edition (SRS-2) Assessment:

The SRS-2 is a 65-item rating scale completed by a parent, teacher, or other adult familiar with the individual's social behavior. It is designed to measure the severity of social impairment related to ASD.

  • Administration: The rater is asked to evaluate the frequency of certain behaviors over the preceding six months on a Likert scale.

  • Scoring: The responses are summed to produce a total score and several subscale scores, including Social Awareness, Social Cognition, Social Communication, Social Motivation, and Restricted Interests and Repetitive Behavior. Higher scores indicate greater social impairment.

  • Application in Trials: The SRS-2 was used as the primary endpoint in the VANILLA study to assess changes in social responsiveness following treatment with this compound or placebo.

Visualizations

Balovaptan_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds to Gq_11 Gq/11 Protein V1aR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Leads to Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior Influences This compound This compound This compound->V1aR Antagonizes

Caption: this compound's mechanism of action as a V1a receptor antagonist.

Balovaptan_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Treatment Treatment Period (e.g., 12 or 24 weeks) Randomization->Treatment Follow_up Follow-up Assessments Treatment->Follow_up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Data_Analysis

Caption: Generalized workflow of the this compound clinical trials.

Trial_Challenges_Logic cluster_challenges Key Challenges cluster_causes Potential Causes cluster_solutions Proposed Solutions High_Placebo High Placebo Response Blinding Enhanced Blinding & Expectation Management High_Placebo->Blinding Endpoint_Selection Endpoint Selection Objective_Markers Objective Biomarkers Endpoint_Selection->Objective_Markers Heterogeneity Population Heterogeneity Stratification Patient Stratification Heterogeneity->Stratification Expectation Expectation Bias Expectation->High_Placebo Subjectivity Subjective Measures Subjectivity->High_Placebo Subjectivity->Endpoint_Selection Variability Symptom Variability Variability->Heterogeneity

Caption: Logical relationships of challenges in this compound trials.

References

Technical Support Center: Navigating the Placebo Effect in Balovaptan Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of the placebo effect in clinical trials of Balovaptan for Autism Spectrum Disorder (ASD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly RG7314) is a selective, orally available small molecule antagonist of the vasopressin V1a receptor.[1] The vasopressin system has been implicated in modulating social behaviors, making it a therapeutic target for the core social communication and interaction deficits in ASD.[2][3] this compound was developed to block the V1a receptor, which is prevalent in the brain, to potentially improve these core symptoms.[4]

Q2: Why were the this compound clinical trials discontinued?

Despite showing a satisfactory safety profile, the clinical trials for this compound, including the Phase 2 VANILLA study and the Phase 3 V1ADUCT study, were terminated.[1] The primary reason for discontinuation was that the trials did not meet their primary efficacy endpoints. Specifically, this compound did not demonstrate a statistically significant improvement in social communication and interaction compared to placebo. A futility analysis of the V1ADUCT study indicated that it was highly unlikely to meet its predefined primary objective.

Q3: How significant was the placebo effect in the this compound trials?

The placebo effect was a major challenge in the this compound clinical trials. In the VANILLA trial, all groups, including the placebo group, showed improvement on the Social Responsiveness Scale-2 (SRS-2). Similarly, in the V1ADUCT study, a considerable placebo response was noted, which contributed to the difficulty in discerning a true treatment effect. High placebo response rates are a known issue in ASD clinical trials, making it difficult to demonstrate the efficacy of new treatments.

Q4: What are the key factors contributing to the high placebo response in ASD trials?

Several factors contribute to the pronounced placebo effect in ASD clinical trials:

  • Subjectivity of Outcome Measures: Many endpoints rely on caregiver or clinician-reported outcomes, which can be influenced by expectations and observer bias.

  • Patient and Caregiver Expectations: Hope and the desire for improvement can lead to perceived or actual improvements in the placebo group.

  • Natural Fluctuation of Symptoms: The symptoms of ASD can vary over time, and improvements may occur coincidentally with trial participation.

  • Increased Attention and Support: The structured nature of clinical trials, with regular visits and interactions with healthcare professionals, can itself lead to therapeutic benefits.

Troubleshooting Guides

Issue: High Variability and Placebo Response in Trial Data

Troubleshooting Steps:

  • Refine Trial Design: Consider implementing adaptive trial designs such as the Sequential Parallel Comparison Design (SPCD). This design involves two stages, where placebo non-responders in the first stage are re-randomized to either the drug or placebo, which can help to reduce the impact of the placebo response.

  • Enhance Rater Training: Implement a rigorous and standardized training program for all clinical raters. This should include training on the specific assessment scales being used, structured interview techniques to ensure consistency, and ongoing monitoring to prevent "rater drift."

  • Manage Participant Expectations: Utilize psychoeducational tools like the Placebo-Control Reminder Script (PCRS). This involves educating participants about the placebo effect and the importance of objective symptom reporting.

  • Incorporate Objective Biomarkers: Where possible, include objective biomarkers to complement subjective clinical ratings. While challenging in ASD, this can provide a more objective measure of treatment effect.

Issue: Difficulty in Detecting a True Treatment Signal

Troubleshooting Steps:

  • Stratify Patient Population: ASD is a heterogeneous condition. Stratifying the study population based on baseline characteristics or biomarkers may help to identify subgroups that are more likely to respond to treatment.

  • Optimize Outcome Measures: Select primary and secondary endpoints that are sensitive to change and have been validated in the ASD population. The Vineland™-II Adaptive Behavior Scales, for example, were found to be a more sensitive measure in the this compound trials than the SRS-2.

  • Blinding Procedures: Ensure robust double-blinding of both participants and investigators to minimize bias in outcome assessments.

Quantitative Data from this compound Clinical Trials

The following tables summarize key quantitative data from the aV1ation and V1ADUCT clinical trials for this compound.

Table 1: Baseline Characteristics of Participants in the aV1ation and V1ADUCT Trials

CharacteristicaV1ation (Pediatric) - Placebo (n=81)aV1ation (Pediatric) - this compound 10mg equiv. (n=86)V1ADUCT (Adult) - Placebo (n=158)V1ADUCT (Adult) - this compound 10mg (n=164)
Mean Age (SD), years12.3 (3.4)11.9 (3.5)27.6 (9.8)27.6 (9.7)
Mean IQ (SD)Not ReportedNot Reported106.1 (18.5)103.6 (17.6)
Mean Vineland-II 2DC Score (SD)Not ReportedNot Reported66.2 (17.7)67.2 (15.3)

Source: aV1ation, V1ADUCT

Table 2: Change from Baseline in Vineland-II 2-Domain Composite (2DC) Score

TrialTreatment GroupNMean Change from Baseline (SD) at Week 24
aV1ation (Pediatric)Placebo81LSM: 2.34 (SE 1.15)
This compound 10mg equiv.86LSM: 2.17 (SE 1.11)
V1ADUCT (Adult)Placebo996.83 (12.18)
This compound 10mg1114.56 (10.85)

LSM: Least-Squares Mean; SE: Standard Error. In the aV1ation trial, no statistically significant difference was observed (p=0.91). In the V1ADUCT trial, the study was terminated for futility.

Table 3: Incidence of Adverse Events in the aV1ation and V1ADUCT Trials

TrialTreatment GroupParticipants with at least one Adverse Event (%)
aV1ation (Pediatric)Placebo75.3%
This compound 10mg equiv.76.7%
V1ADUCT (Adult)Placebo66%
This compound 10mg60%

Source: aV1ation, V1ADUCT

Experimental Protocols

Protocol 1: Vasopressin V1a Receptor Signaling Pathway

This compound acts as an antagonist to the Vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of vasopressin to the V1a receptor typically initiates a signaling cascade that leads to various physiological responses.

Vasopressin_V1a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound V1aR V1a Receptor This compound->V1aR Antagonizes Vasopressin Vasopressin Vasopressin->V1aR Activates Gq_protein Gq Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., related to social behavior) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Vasopressin V1a receptor signaling pathway and this compound's point of action.

Protocol 2: Sequential Parallel Comparison Design (SPCD) Workflow

The SPCD is a two-stage adaptive trial design aimed at reducing the impact of high placebo response.

SPCD_Workflow cluster_stage1 Stage 1 cluster_stage2 Stage 2 Randomization1 Initial Randomization Treatment_A This compound Randomization1->Treatment_A Placebo_1 Placebo Randomization1->Placebo_1 Assessment1 Assess Response Treatment_A->Assessment1 Placebo_1->Assessment1 Placebo_Responders Placebo Responders (Continue Placebo) Assessment1->Placebo_Responders Responders Placebo_NonResponders Placebo Non-Responders Assessment1->Placebo_NonResponders Non-Responders Randomization2 Re-randomization Placebo_NonResponders->Randomization2 Treatment_B This compound Randomization2->Treatment_B Placebo_2 Placebo Randomization2->Placebo_2 Final_Assessment Final Assessment Treatment_B->Final_Assessment Placebo_2->Final_Assessment

Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).

Protocol 3: Rater Training and Monitoring Workflow

A structured workflow for training and monitoring clinical raters is crucial for data quality.

Rater_Training_Workflow Start Start Initial_Training Initial Didactic and Practical Training Start->Initial_Training Certification Rater Certification Initial_Training->Certification Conduct_Assessments Conduct Study Assessments Certification->Conduct_Assessments Certified Ongoing_Monitoring Ongoing Monitoring (Centralized Review) Conduct_Assessments->Ongoing_Monitoring Drift_Detected Rater Drift Detected? Ongoing_Monitoring->Drift_Detected End End of Study Ongoing_Monitoring->End Study Completion Drift_Detected->Ongoing_Monitoring No Refresher_Training Refresher Training Drift_Detected->Refresher_Training Yes Refresher_Training->Conduct_Assessments

Caption: A structured workflow for clinical rater training and ongoing monitoring.

References

Optimizing Balovaptan dosage for pediatric vs. adult populations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Balovaptan research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation when studying this compound, particularly concerning dosage differences between pediatric and adult populations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a potent and selective competitive antagonist of the vasopressin V1a receptor.[1][2] In the central nervous system, the V1a receptor is coupled to G proteins (Gq11, Gs, and Gi/o).[1] By blocking the action of vasopressin at this receptor, this compound modulates downstream signaling pathways, including those influencing intracellular calcium levels via phospholipase C activation.[1] This antagonism was investigated for its potential to improve social communication and interaction.[1]

Q2: What were the typical oral dosage ranges of this compound tested in clinical trials for adults?

A2: In clinical trials involving adults with Autism Spectrum Disorder (ASD), such as the VANILLA study, this compound was administered orally at doses of 1.5 mg, 4 mg, and 10 mg once daily. The subsequent Phase III V1ADUCT study focused on a 10 mg once-daily dose compared to a placebo.

Q3: How were pediatric doses of this compound determined in clinical trials?

A3: Pediatric doses in the aV1ation study were designed to be "adult-equivalent" based on pharmacokinetic (PK) modeling. An initial PK study was conducted to estimate the age-adjusted doses for children and adolescents that would result in plasma exposures comparable to those seen in adults receiving 4 mg and 10 mg daily. A population PK model predicted that to achieve adult-equivalent exposures, children aged 2-4 years would require 40% of the adult dose, while children aged 5-9 years would need 70%.

Q4: Did the clinical outcomes of this compound treatment differ between adult and pediatric populations?

A4: Unfortunately, this compound did not demonstrate statistically significant efficacy in improving the core symptoms of ASD in either adult or pediatric populations. The Phase III V1ADUCT trial in adults was terminated for futility. Similarly, the Phase II aV1ation study in children and adolescents found no significant improvement in socialization and communication compared to placebo.

Q5: What are the key pharmacokinetic parameters of this compound in adults?

A5: this compound is administered orally and is rapidly absorbed, reaching peak plasma concentration in approximately 3 hours. It has a long half-life of about 45-47 hours, which supports once-daily dosing. Its metabolism is primarily hepatic, carried out by the cytochrome P450 3A4 (CYP3A4) enzyme. Food has not been shown to have a relevant effect on its pharmacokinetics.

Troubleshooting Guides

Issue 1: Difficulty in establishing a dose-response relationship for efficacy.

  • Problem: Your preclinical or clinical experiment fails to show a clear correlation between increasing doses of this compound and the desired therapeutic effect.

  • Troubleshooting Steps:

    • Re-evaluate Outcome Measures: The clinical trials for this compound were challenged by a significant placebo response and questions regarding the sensitivity of the chosen outcome measures (e.g., Vineland-II, SRS-2). Consider employing more objective, biomarker-based endpoints in preclinical models if possible.

    • Confirm Target Engagement: Ensure that the doses being used are sufficient to achieve adequate V1a receptor occupancy. Pharmacokinetic/pharmacodynamic (PK/PD) modeling from adult studies estimated that a 4 mg dose resulted in over 80% receptor occupancy, while a 10 mg dose achieved over 90%. Use this as a benchmark for your experimental design.

    • Investigate Population Heterogeneity: The therapeutic response to this compound may vary depending on underlying genetic factors, such as polymorphisms in the vasopressin V1a receptor gene (AVPR1A). Stratifying your study population based on relevant genetic markers could help identify potential responder subgroups.

Issue 2: Discrepancies in drug exposure between pediatric and adult subjects at the same dose.

  • Problem: Administering the same milligram dose of this compound to pediatric and adult subjects results in significantly different plasma concentrations.

  • Troubleshooting Steps:

    • Implement Allometric Scaling and PK Modeling: Due to differences in metabolism and body size, direct dose extrapolation is not appropriate. Utilize population pharmacokinetic models that account for age-related effects on drug clearance. As a starting point, the established model suggests that children (ages 5-9) may require approximately 70% of the adult dose to achieve similar exposure.

    • Monitor Plasma Concentrations: Implement therapeutic drug monitoring in your studies to directly measure this compound plasma levels. This will allow for dose adjustments to achieve the target exposure range that has been established in previous trials.

    • Consider CYP3A4 Maturation: this compound is primarily metabolized by CYP3A4. The activity of this enzyme can differ between children and adults. Ensure your dosing strategy accounts for the developmental maturation of this metabolic pathway.

Data Presentation

Table 1: Summary of this compound Dosing in Adult Clinical Trials

Study Name Phase Population Dosages Administered Primary Outcome Measure Result
VANILLAIIAdult Males with ASD1.5 mg, 4 mg, 10 mg dailyChange in Social Responsiveness Scale-2 (SRS-2) Total T-scoreNo significant improvement on primary endpoint; dose-dependent improvement on secondary endpoint (Vineland-II)
V1ADUCTIIIAdults with ASD10 mg dailyChange in Vineland-II Two-Domain Composite (2DC) ScoreTerminated for futility; no significant improvement observed

Table 2: Summary of this compound Dosing in Pediatric Clinical Trials

Study Name Phase Population Dosages Administered Primary Outcome Measure Result
aV1ationIIChildren (5-12 yrs) & Adolescents (13-17 yrs) with ASD4 mg and 10 mg adult-equivalent doses daily (4 mg arm discontinued)Change in Vineland-II Two-Domain Composite (2DC) ScoreNo statistically significant improvement observed
Phase IbIChildren (2-4 yrs) with ASDOral dose once daily (dose not specified in summary)Pharmacokinetics, Safety, and TolerabilityStudy designed to evaluate PK and safety in this age group

Table 3: Pharmacokinetic Parameters of this compound in Adults

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax)~3 hours
Half-life (t½)~45-47 hours
BioavailabilityHigh (103-116%)
MetabolismPrimarily via CYP3A4
Food EffectNot significant

Experimental Protocols

Protocol 1: Assessment of V1a Receptor Occupancy

This protocol outlines a general approach for determining V1a receptor occupancy, which is crucial for ensuring target engagement in both preclinical and clinical studies.

  • Subject Selection: Define the population (species for preclinical, human subjects for clinical) and relevant characteristics (age, weight, etc.).

  • Dosing Regimen: Administer this compound at the desired dose(s). Based on existing data, doses of 4 mg and 10 mg in adults achieve >80% and >90% occupancy, respectively.

  • Sample Collection: Collect plasma samples at steady-state (after at least 14 days of once-daily dosing) to measure this compound concentration.

  • Receptor Occupancy Modeling:

    • Develop a mathematical model that correlates this compound plasma concentration with V1a receptor occupancy in the brain. This typically involves using data from positron emission tomography (PET) imaging studies with a suitable radioligand for the V1a receptor or ex vivo binding assays in animal models.

    • The model should account for factors such as plasma protein binding and brain-penetration of the drug.

  • Data Analysis: Use the established model and the measured plasma concentrations from your subjects to estimate the percentage of V1a receptor occupancy for each dose level. Compare these values against the target occupancy levels to determine if the dose is adequate.

Mandatory Visualizations

Balovaptan_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->V1aR Antagonizes Vasopressin Vasopressin Vasopressin->V1aR Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream Modulates PKC->Downstream

This compound's antagonism of the Vasopressin V1a receptor signaling pathway.

Clinical_Trial_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Assessment Phase 3: Outcome Assessment cluster_Analysis Phase 4: Data Analysis Screening Screening of Potential Participants (e.g., ASD Diagnosis, IQ >= 70) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Group A: This compound (e.g., 10mg adult-equivalent) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Baseline Baseline Assessment (e.g., Vineland-II, SRS-2) Week12 Week 12 Assessment Safety Ongoing Safety Monitoring (Adverse Events) GroupA->Safety GroupB->Safety Week24 Week 24 Primary Endpoint Assessment Week12->Week24 Analysis Comparison of Change from Baseline between Treatment Groups Week24->Analysis

Generalized workflow for this compound Phase II/III clinical trials (e.g., aV1ation, V1ADUCT).

References

Technical Support Center: Addressing Variability in Patient Response to Balovaptan Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to Balovaptan, a selective vasopressin 1a (V1a) receptor antagonist. The information is designed to assist researchers in designing, implementing, and interpreting experiments related to this compound and other V1a receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: We are observing a high degree of variability in response to this compound in our preclinical/clinical models. What are the potential contributing factors?

A1: Variability in response to this compound is a known issue, significantly influenced by the complex pathophysiology of conditions like Autism Spectrum Disorder (ASD), where it has been extensively studied. Key factors include:

  • High Placebo Response: Clinical trials with this compound have reported a substantial placebo effect, which can mask the true efficacy of the drug. Factors contributing to this include patient and caregiver expectations, and the subjective nature of behavioral assessments[1][2].

  • Heterogeneity of the Target Population: In the context of ASD, the condition's vast genetic and phenotypic diversity means that a V1a receptor antagonist may only be effective in a specific subgroup of patients[1].

  • Baseline Characteristics: Studies have shown that baseline symptom severity can predict the magnitude of the placebo response. For instance, greater baseline symptom severity has been associated with a larger placebo response in some trials[1][3]. Conversely, other studies suggest higher baseline adaptive functioning is linked to a decreased placebo response.

  • Genetic Factors: Genetic variations in the vasopressin 1a receptor gene (AVPR1A) may influence an individual's response to this compound.

  • Environmental and Co-occurring Factors: The presence of co-occurring conditions like anxiety or ADHD, and different psychosocial interventions can also contribute to response variability.

Q2: What are the known adverse events associated with this compound treatment that we should monitor for in our studies?

A2: this compound has been generally well-tolerated in clinical trials. The proportion of participants reporting adverse events has been similar between this compound and placebo groups. The most commonly reported adverse events include headache, nasopharyngitis, diarrhea, and upper respiratory tract infection. Serious adverse events have been rare and not consistently attributed to the drug.

Q3: What is the established mechanism of action for this compound?

A3: this compound is a selective antagonist of the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand arginine vasopressin (AVP), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound modulates the downstream effects of vasopressin in the brain, which is thought to influence social behaviors.

Troubleshooting Guides for In Vitro and In Vivo Experiments

Guide 1: Inconsistent Results in Cell-Based Functional Assays (e.g., Calcium Mobilization)
Observed Issue Potential Cause Troubleshooting Steps
High background signal or spontaneous calcium flux Cell health is compromised (over-confluent, high passage number).Use cells at optimal confluency (typically 80-90%) and within a validated passage number range. Ensure proper cell culture conditions.
Assay buffer composition is not optimal.Optimize buffer components, including calcium concentration and pH. The use of a probenecid solution can help reduce dye leakage.
Low or no signal in response to V1a receptor agonist Low receptor expression in the cell line.Confirm V1a receptor expression using qPCR or Western blot. Consider using a cell line with higher or induced receptor expression.
Agonist degradation.Prepare fresh agonist solutions for each experiment.
Incorrect assay setup.Verify the concentration of the agonist and the incubation time.
High well-to-well variability Inconsistent cell seeding density.Ensure even cell distribution when plating by properly resuspending cells before and during plating.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in the plate.Avoid using the outer wells of the microplate or ensure proper humidification during incubation to minimize evaporation.
Unexpected antagonist activity (acting as an agonist) Partial agonism.At high concentrations, some antagonists can exhibit partial agonist activity, especially in systems with high receptor expression. Test a wider range of concentrations.
Guide 2: Variability in Animal Models of Behavior
Observed Issue Potential Cause Troubleshooting Steps
High inter-individual variability in behavioral response Genetic differences within the animal strain.Use a more inbred strain if possible. Increase the number of animals per group to improve statistical power.
Environmental stressors.Standardize housing conditions, handling procedures, and time of day for testing to minimize stress.
Lack of a clear dose-response relationship Inadequate dose range.Test a wider range of doses, including lower and higher concentrations.
Pharmacokinetic issues (e.g., poor brain penetration).Conduct pharmacokinetic studies to determine the drug concentration in the brain at different time points after administration.
Results not replicating across studies Differences in experimental protocols.Standardize all aspects of the behavioral paradigm, including apparatus, lighting, and scoring criteria.
Subjective scoring of behavior.Use automated tracking software whenever possible. If manual scoring is necessary, ensure scorers are blinded to the treatment groups and have high inter-rater reliability.

Data Presentation: Summary of this compound Clinical Trial Data

Table 1: Overview of Key this compound Clinical Trials in Autism Spectrum Disorder
Trial Name (NCT) Phase Number of Participants Population Dosage(s) Primary Endpoint Key Outcome
VANILLA (NCT01793441) 2223Adult Males1.5 mg, 4 mg, 10 mg dailyChange in Social Responsiveness Scale, 2nd Edition (SRS-2) total score at 12 weeksNo significant improvement on the primary endpoint. Dose-dependent improvements were seen in the Vineland-II Adaptive Behavior Scales composite score (a secondary endpoint).
aV1ation (NCT02901431) 2339 (screened), 167 (primary analysis)Children and Adolescents (5-17 years)Age-adjusted equivalent of 4 mg and 10 mg adult dose dailyChange in Vineland-II two-domain composite (2DC) score at 24 weeksNo statistically significant difference between this compound and placebo on the primary endpoint.
V1ADUCT (NCT03504917) 3322Adults (18 years and older)10 mg dailyChange in Vineland-II 2DC score at 24 weeksThe trial was terminated for futility as an interim analysis showed no improvement with this compound compared to placebo.
Table 2: Adverse Events Reported in the aV1ation Trial (Children and Adolescents)
Adverse Event This compound 10 mg equivalent (n=86) Placebo (n=81)
Any Adverse Event 66 (76.7%)61 (75.3%)
Serious Adverse Events 1 (1.2%)4 (4.9%)
Table 3: Adverse Events Reported in the V1aduct Trial (Adults)
Adverse Event This compound 10 mg (n=163) Placebo (n=158)
Nasopharyngitis 14 (9%)19 (12%)
Diarrhea 11 (7%)14 (9%)
Upper Respiratory Tract Infection 10 (6%)9 (6%)

Experimental Protocols

Protocol 1: V1a Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the V1a receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V1a receptor.

  • Radioligand: [3H]-Arginine Vasopressin.

  • Test compound (e.g., this compound).

  • Non-specific binding control: High concentration of unlabeled Arginine Vasopressin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-treated with polyethyleneimine).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from V1a receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of unlabeled AVP.

    • Competition: Assay buffer, cell membranes, radioligand, and increasing concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of a compound to antagonize V1a receptor-mediated intracellular calcium release.

Materials:

  • A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test antagonist compound (e.g., this compound).

  • Reference agonist: Arginine Vasopressin.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Seed the V1a receptor-expressing cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare serial dilutions of the test antagonist compound in the assay buffer.

  • Antagonist Pre-incubation: Add the diluted antagonist to the wells and incubate for a specified period.

  • Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the reference agonist (typically at its EC80) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response in each well corresponds to the intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Mandatory Visualizations

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates This compound This compound This compound->V1aR Binds & Blocks Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: V1a Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical Behavioral Models cluster_clinical Human Studies start Start: Hypothesis (this compound modulates social behavior) invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo binding Receptor Binding Assay (Determine Ki) invitro->binding functional Functional Assay (e.g., Calcium Mobilization) (Determine IC50) invitro->functional clinical Clinical Trials invivo->clinical pk Pharmacokinetics (Brain Penetration) invivo->pk behavior Behavioral Assays (e.g., Social Interaction Test) invivo->behavior end End: Data Analysis & Interpretation (Assess efficacy and variability) clinical->end phase1 Phase 1 (Safety & Tolerability) clinical->phase1 phase2 Phase 2 (Efficacy & Dosing) phase1->phase2 phase3 Phase 3 (Confirmatory Efficacy) phase2->phase3

Caption: Experimental Workflow for Evaluating this compound's Efficacy.

Troubleshooting_Logic start Problem: High Variability in Response is_clinical Clinical or Preclinical? start->is_clinical is_invitro In Vitro or In Vivo? is_clinical->is_invitro Preclinical clinical_factors Investigate Clinical Factors: - Placebo Response - Patient Heterogeneity - Baseline Characteristics - Genetics (AVPR1A) is_clinical->clinical_factors Clinical invivo_factors Investigate In Vivo Factors: - Animal Strain Variability - Environmental Stressors - PK/PD Issues is_invitro->invivo_factors In Vivo invitro_factors Investigate In Vitro Factors: - Cell Health & Passage - Reagent Stability - Assay Conditions is_invitro->invitro_factors In Vitro

References

Navigating Methodological Nuances: A Technical Support Guide for the VANILLA and aV1ation Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding the methodological limitations of the VANILLA and aV1ation clinical trials. Both trials investigated the efficacy of the vasopressin V1a receptor antagonist balovaptan for improving social communication in individuals with Autism Spectrum Disorder (ASD). This resource offers troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret the findings of these trials and inform the design of future studies in this complex area.

Frequently Asked Questions (FAQs)

Q1: What were the primary objectives and designs of the VANILLA and aV1ation trials?

The VANILLA trial (Vasopressin Antagonist to Improve sociaL communication in Autism) was a Phase II, multicenter, randomized, double-blind, placebo-controlled study. Its primary objective was to evaluate the efficacy of this compound in improving social communication in adult men with moderate to severe ASD.[1][2]

The aV1ation trial was a Phase II, multicenter, randomized, double-blind, parallel-group, placebo-controlled study designed to assess the efficacy, safety, and pharmacokinetics of this compound in children and adolescents (ages 5-17) with ASD.[2][3][4]

Q2: What were the key inclusion criteria for participants in these trials?

Both trials enrolled individuals with a confirmed diagnosis of ASD according to the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).

  • VANILLA Trial: Enrolled adult males (18-45 years) with an IQ of ≥70.

  • aV1ation Trial: Enrolled children and adolescents (5-17 years) with an IQ of ≥70.

A significant limitation of the VANILLA trial was its exclusive focus on adult males, which may limit the generalizability of its findings to females or other age groups. The aV1ation trial was noted to have a lack of racial diversity, with a bias toward White, non-Latinx participants.

Q3: What were the primary and secondary outcome measures used?

  • VANILLA Trial:

    • Primary Endpoint: Change from baseline in the Social Responsiveness Scale, 2nd Edition (SRS-2) total T-score.

    • Secondary Endpoint: Change from baseline in the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) composite score.

  • aV1ation Trial:

    • Primary Endpoint: Change from baseline in the Vineland-II two-domain composite (2DC) score (socialization and communication).

Q4: What were the main findings of the trials?

In the VANILLA trial , this compound did not show a statistically significant improvement in the primary endpoint (SRS-2 score) compared to placebo. However, it did show dose-dependent and clinically meaningful improvements in the secondary endpoint, the Vineland-II composite score.

The aV1ation trial was terminated early for futility as this compound did not demonstrate a significant clinical or statistical benefit over placebo on the primary outcome measure (Vineland-II 2DC score).

Troubleshooting Guides: Methodological Limitations

This section details specific methodological limitations of each trial that researchers should consider when interpreting the results or designing future studies.

VANILLA Trial: Methodological Considerations
Limitation Description Implication for Researchers
Homogeneous Population The study exclusively enrolled adult males with ASD.Findings may not be generalizable to females, children, adolescents, or individuals with different ASD symptom severity or cognitive profiles. Future studies should aim for more diverse and representative samples.
Primary Endpoint Selection The primary endpoint, the SRS-2, is susceptible to placebo effects and expectation bias.The lack of a significant effect on the primary endpoint, despite positive signals on the secondary endpoint, highlights the challenge of selecting appropriate outcome measures in ASD trials. Researchers should consider using a combination of informant-reported, clinician-rated, and objective behavioral measures.
Subjectivity of Outcome Measures Both the SRS-2 and Vineland-II are caregiver-reported measures, which can be influenced by rater bias.This subjectivity may have contributed to the observed placebo response. Future trials could incorporate more objective, performance-based measures of social functioning.
aV1ation Trial: Methodological Considerations
Limitation Description Implication for Researchers
Trial Design Complexity The overall trial design, including the separation of recruitment for older adolescents and children, may have contributed to the difficulty in observing a treatment effect.Complex trial designs can introduce variability and may not be optimal for detecting subtle treatment effects in a heterogeneous population like ASD. Simpler, more focused designs may be more powerful.
Lack of Diversity The study population was not representative of the racial diversity of the US population.This limits the generalizability of the findings to more diverse populations. Future trials must prioritize the recruitment of a racially and ethnically diverse participant pool.
Outcome Measure Sensitivity The chosen primary endpoint, the Vineland-II 2DC score, may not be sensitive enough to detect changes in core ASD symptoms over the trial's duration.The development and validation of more robust, sensitive, and objective outcome measures for social communication in ASD is a critical need for the field.
Early Termination The trial was terminated for futility based on an interim analysis.While necessary from a resource perspective, early termination limits the amount of data available for post-hoc analyses that could have provided valuable insights into potential subgroups of responders or reasons for the lack of efficacy.

Experimental Protocols

Assessment of Adaptive Behavior: Vineland Adaptive Behavior Scales, Second Edition (Vineland-II)

The Vineland-II is a semi-structured interview administered to a parent or caregiver to assess an individual's adaptive functioning in four domains: Communication, Daily Living Skills, Socialization, and Motor Skills.

Standard Protocol:

  • Interviewer: A trained professional conducts the interview with a parent or caregiver who is highly familiar with the individual's everyday behavior.

  • Format: The interview is semi-structured, allowing for probing questions to gain a comprehensive understanding of the individual's abilities.

  • Scoring: Items are scored on a scale of 2 (usually), 1 (sometimes or partially), or 0 (never). The raw scores are then converted to standardized scores.

  • Domains Assessed:

    • Communication: Receptive, Expressive, and Written language.

    • Daily Living Skills: Personal, Domestic, and Community skills.

    • Socialization: Interpersonal Relationships, Play and Leisure Time, and Coping Skills.

    • Motor Skills: Gross and Fine motor skills (typically assessed in younger individuals).

Assessment of Social Impairment: Social Responsiveness Scale, 2nd Edition (SRS-2)

The SRS-2 is a 65-item rating scale completed by a parent, teacher, or other adult who has had extensive opportunity to observe the individual's social behavior. It is designed to measure the severity of autism spectrum symptoms.

Standard Protocol:

  • Rater: A parent, teacher, or other knowledgeable adult completes the questionnaire.

  • Format: The rater responds to each item on a 4-point Likert scale, indicating how often they have observed the described behavior.

  • Scoring: The responses are summed to produce a total raw score, which is then converted to a T-score. Higher T-scores indicate greater social impairment.

  • Subscales: The SRS-2 also provides scores for five subscales: Social Awareness, Social Cognition, Social Communication, Social Motivation, and Restricted Interests and Repetitive Behavior.

Visualizing Methodological Considerations

To further illustrate the key aspects of these trials, the following diagrams provide a visual representation of the study workflow and the factors influencing the outcomes.

VANILLA_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment & Assessment cluster_outcome Outcome Screening Screening of Adult Males (18-45y) with ASD (IQ>=70) Enrollment Enrollment (N=223) Screening->Enrollment Randomization Randomization Enrollment->Randomization This compound This compound (1.5mg, 4mg, 10mg) Randomization->this compound 3 arms Placebo Placebo Randomization->Placebo 1 arm Treatment 12-Week Treatment Period This compound->Treatment Placebo->Treatment Primary Primary Endpoint: SRS-2 Treatment->Primary Secondary Secondary Endpoint: Vineland-II Treatment->Secondary Outcome Analysis of Results Primary->Outcome Secondary->Outcome NoEffect No Significant Effect on SRS-2 Outcome->NoEffect PositiveEffect Positive Signal on Vineland-II Outcome->PositiveEffect aV1ation_Trial_Limitations cluster_design Trial Design & Population cluster_measurement Outcome Measurement cluster_result Trial Outcome ComplexDesign Complex Trial Design Termination Early Termination for Futility ComplexDesign->Termination LackOfDiversity Limited Racial Diversity LackOfDiversity->Termination EndpointSensitivity Insensitive Primary Endpoint (Vineland-II 2DC) EndpointSensitivity->Termination RaterBias Subjectivity of Caregiver-Reported Measures RaterBias->Termination Vasopressin_Signaling_Pathway Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds to Signaling Intracellular Signaling (e.g., PLC, IP3, DAG) V1aR->Signaling Activates This compound This compound (Antagonist) This compound->V1aR Blocks SocialBehavior Modulation of Social Behavior Circuits Signaling->SocialBehavior Leads to

References

Improving recruitment and retention for Balovaptan research studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Balovaptan Research Studies

Aimed at: Researchers, scientists, and drug development professionals.

Disclaimer: The clinical development of this compound for Autism Spectrum Disorder (ASD) was discontinued as it did not meet its primary endpoints in pivotal clinical trials.[1][2] This guide is intended to serve as a technical resource based on the available research and general best practices in clinical trial recruitment and retention for neurodevelopmental disorders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, competitive antagonist of the vasopressin V1a receptor.[3][4] The vasopressin system, particularly the V1a receptor, is implicated in regulating social behaviors.[4] this compound was investigated for its potential to improve social communication and interaction in individuals with Autism Spectrum Disorder (ASD) by modulating this pathway. It works by reversibly binding to V1a receptors in the central nervous system, thereby blocking the action of vasopressin.

Q2: Why was the clinical development of this compound for ASD discontinued?

A2: Although preliminary studies showed some promise, the larger clinical development program for this compound in ASD was terminated because the improvement in the core symptoms of ASD was lower than expected and did not meet the primary efficacy endpoints.

Q3: What were the major challenges encountered during the this compound clinical trials?

A3: The this compound clinical trials faced several challenges common to ASD research, including a significant placebo response, which may have masked the true effect of the drug. Other challenges included the heterogeneity of ASD, the selection of appropriate outcome measures, and managing expectation bias from participants and clinicians.

Q4: What are the general challenges in recruiting for clinical trials in Autism Spectrum Disorder?

A4: Recruiting for ASD clinical trials is complex due to several factors:

  • Heterogeneity of ASD: The wide variation in symptoms and severity makes it difficult to create homogenous study populations.

  • Lack of Biomarkers: The absence of validated biomarkers makes it challenging to stratify patients and predict treatment response.

  • Co-occurring Conditions: Many individuals with ASD have co-occurring medical and psychiatric conditions that can complicate trial eligibility and outcomes.

  • Ethical Considerations: Obtaining informed consent can be complex, especially when involving children or individuals with intellectual disabilities.

  • Participant and Family Burden: The time commitment, travel, and procedural requirements of a clinical trial can be significant for individuals with ASD and their families.

Troubleshooting Guides for Recruitment and Retention

This section provides solutions to common issues encountered during the recruitment and retention phases of clinical trials for neurodevelopmental disorders like ASD, drawing lessons from challenges similar to those faced in the this compound program.

Recruitment Troubleshooting

Problem Potential Causes Troubleshooting Steps & Solutions
Low Initial Inquiry Rate - Lack of awareness about the trial. - Outreach materials are not reaching the target audience. - Stigma associated with the condition or clinical trials.- Leverage Technology: Use social media, online patient communities, and clinical trial registries for broader outreach. - Community Engagement: Partner with patient advocacy groups and healthcare providers to build trust and disseminate information. - Clear Messaging: Develop clear, concise, and patient-centric outreach materials that explain the trial's purpose and what to expect.
High Screen Failure Rate - overly restrictive inclusion/exclusion criteria. - Mismatch between the study protocol and the real-world patient population.- Protocol Review: Re-evaluate inclusion/exclusion criteria to ensure they are not unnecessarily restrictive. - Pre-screening Tools: Develop online or telephone-based pre-screening questionnaires to identify potentially eligible candidates early. - Flexibility: Consider adaptive trial designs that allow for modifications to inclusion criteria based on emerging data.
Lack of Diversity in Participants - Outreach is not reaching diverse communities. - Language and cultural barriers. - Lack of trust in medical research among underrepresented groups.- Targeted Outreach: Create multilingual promotional materials and engage with community leaders in diverse populations. - Cultural Competency Training: Ensure study staff are trained to interact effectively and sensitively with individuals from various cultural backgrounds. - Build Trust: Partner with trusted community organizations and healthcare providers who serve diverse populations.

Retention Troubleshooting

Problem Potential Causes Troubleshooting Steps & Solutions
High Participant Dropout Rate - High burden of participation (e.g., frequent visits, lengthy procedures). - Lack of perceived benefit or appreciation. - Fear of side effects or adverse events.- Patient-Centric Design: Minimize the number of site visits by incorporating remote monitoring and telehealth where possible. - Regular Communication: Keep participants informed about the trial's progress and express appreciation for their contribution. - Support System: Provide a dedicated contact person for participants to address their questions and concerns promptly.
Poor Adherence to Protocol - Complex or confusing study procedures. - Forgetfulness or misunderstanding of instructions.- Clear Instructions: Provide clear, easy-to-understand instructions in multiple formats (written, verbal, visual). - Reminders: Use automated reminders (e.g., text messages, emails) for appointments and medication schedules. - Feedback Loop: Create opportunities for participants to provide feedback on the trial procedures.
Participant Disengagement - Feeling like a "data point" rather than a partner in research. - Lack of understanding of the study's importance.- Share Results: Provide participants with a summary of the trial's findings (when available) to show the impact of their contribution. - Educational Materials: Offer resources that explain the science behind the study and the importance of their participation. - Build Relationships: Foster a positive and supportive relationship between study staff and participants.

Experimental Protocols

Hypothetical Phase III Clinical Trial Protocol for a V1a Antagonist in ASD

1. Study Design:

  • Randomized, double-blind, placebo-controlled, multi-center, parallel-group study.

2. Participant Population:

  • Children and adolescents aged 6-17 years with a confirmed diagnosis of ASD based on DSM-5 criteria and supported by standardized diagnostic tools like the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).

3. Inclusion Criteria:

  • Vineland Adaptive Behavior Scales, Third Edition (VABS-III) Socialization domain score within a specified range.

  • Caregiver-reported difficulties in social communication.

  • Stable medication regimen for at least 30 days prior to baseline.

4. Exclusion Criteria:

  • Known genetic cause of autism (e.g., Fragile X syndrome).

  • History of significant medical or psychiatric conditions that could interfere with the study.

  • Concurrent participation in other investigational drug trials.

5. Intervention:

  • Participants randomized to receive either the investigational V1a antagonist or a matching placebo, administered orally once daily for 24 weeks.

6. Outcome Measures:

  • Primary Endpoint: Change from baseline in the VABS-III Socialization domain score at week 24.

  • Secondary Endpoints:

    • Change from baseline in the Social Responsiveness Scale, Second Edition (SRS-2) total score.

    • Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.

    • Safety and tolerability assessments, including adverse event monitoring and laboratory tests.

7. Recruitment and Retention Plan:

  • A multi-faceted recruitment strategy involving online advertising, collaboration with ASD clinics and patient advocacy groups, and physician referrals.

  • A retention plan focused on minimizing participant burden through flexible scheduling, travel reimbursement, and regular communication with study staff.

Visualizations

Signaling Pathways and Experimental Workflows

Balovaptan_Signaling_Pathway This compound (V1a Receptor Antagonist) Signaling Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Vasopressin Vasopressin V1a_Receptor V1a Receptor Vasopressin->V1a_Receptor Binds & Activates This compound This compound This compound->V1a_Receptor Binds & Blocks Gq_Protein Gq Protein V1a_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (Social Behavior Modulation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound blocks the vasopressin V1a receptor signaling pathway.

Recruitment_Workflow Patient Recruitment and Retention Workflow cluster_recruitment Recruitment Phase cluster_retention Retention Phase Awareness Awareness Campaign (Online, Clinics, Advocacy Groups) PreScreening Online/Phone Pre-Screening Awareness->PreScreening InformedConsent In-Person Screening & Informed Consent PreScreening->InformedConsent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) InformedConsent->Eligibility Enrollment Enrollment & Randomization Eligibility->Enrollment Eligible ScreenFail Screen Failure Eligibility->ScreenFail Not Eligible Treatment Study Intervention (Drug/Placebo) Enrollment->Treatment FollowUp Regular Follow-up Visits (In-person/Telehealth) Treatment->FollowUp DataCollection Data Collection (Assessments, AEs) FollowUp->DataCollection Completion Study Completion FollowUp->Completion End of Study DataCollection->FollowUp Continue Engagement Ongoing Engagement (Newsletters, Reminders) Engagement->FollowUp

Caption: A workflow for patient recruitment and retention in clinical trials.

Troubleshooting_Logic Recruitment Troubleshooting Logic Start Start Problem Low Enrollment Rate Start->Problem Cause1 Low Inquiry Rate? Problem->Cause1 Cause2 High Screen Failure? Cause1->Cause2 No Solution1 Enhance Outreach: - Digital Campaigns - Community Partnerships Cause1->Solution1 Yes Solution2 Review Protocol: - Re-evaluate Criteria - Implement Pre-Screening Cause2->Solution2 Yes Monitor Monitor Metrics & Re-evaluate Cause2->Monitor No Solution1->Monitor Solution2->Monitor

References

Dealing with adverse events and side effects of Balovaptan in trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of Balovaptan. The information is designed to address specific issues related to adverse events and side effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the vasopressin V1A receptor.[1][2][3] By blocking this receptor, it inhibits the effects of the neuropeptide vasopressin in the brain, which is thought to play a role in social behavior.[1][4] The V1A receptor is coupled to G proteins, and its activation leads to the activation of phospholipase C and subsequent modulation of intracellular calcium levels. This compound's antagonism of this pathway is being investigated for its potential to improve social communication and interaction in individuals with Autism Spectrum Disorder (ASD).

Q2: What are the most common adverse events observed in this compound clinical trials?

A2: Across various clinical trials in both adult and pediatric populations with ASD, the most frequently reported adverse events have been generally mild to moderate in severity. These commonly include headache, nasopharyngitis (common cold), diarrhea, upper respiratory tract infection, insomnia, and dizziness.

Q3: Has this compound shown a favorable safety profile in clinical trials?

A3: Yes, studies have suggested that this compound has a satisfactory safety profile and is generally well-tolerated in both adult and pediatric participants with ASD. The proportion of participants reporting adverse events has been similar between the this compound and placebo groups in several trials.

Q4: Were there any serious adverse events reported in the trials?

A4: Serious adverse events (SAEs) have been reported in a small number of participants in both the this compound and placebo groups. However, in most cases, these SAEs were not considered to be related to the treatment with this compound. For instance, in one pediatric study, suicidal ideation was reported in one participant in the this compound group, while aggression, depression, intentional self-injury, and viral gastroenteritis were reported in the placebo group.

Q5: Why were the clinical trials for this compound in Autism Spectrum Disorder (ASD) terminated?

A5: The clinical trials for this compound in ASD were terminated because the drug did not demonstrate a significant improvement in the primary endpoints related to social communication and interaction compared to placebo. While the drug showed a favorable safety profile, the modest results in efficacy led to the discontinuation of its development for this indication.

Troubleshooting Guides for Adverse Events

This section provides guidance on managing common adverse events that may arise during a clinical trial with this compound.

Headache
  • Initial Assessment:

    • Evaluate the severity, frequency, and duration of the headache.

    • Assess for any associated symptoms such as nausea, vomiting, or photophobia.

    • Review the participant's medical history for any pre-existing headache disorders.

  • Management:

    • For mild to moderate headaches, consider standard over-the-counter analgesics (e.g., acetaminophen or ibuprofen), as permitted by the clinical trial protocol.

    • Encourage the participant to rest in a quiet, dark room.

    • Ensure adequate hydration.

    • If headaches are severe, persistent, or worsen, a thorough neurological evaluation should be conducted to rule out other causes. The study drug may need to be temporarily discontinued or the dose adjusted, as per protocol guidelines.

Gastrointestinal Issues (Diarrhea, Abdominal Discomfort)
  • Initial Assessment:

    • Determine the frequency and consistency of bowel movements.

    • Assess for signs of dehydration, such as decreased urine output, dizziness, or dry mouth.

    • Inquire about recent dietary intake and any other medications that could contribute to gastrointestinal upset.

  • Management:

    • Advise the participant to maintain adequate fluid intake to prevent dehydration.

    • Recommend a bland diet, avoiding spicy, fatty, or high-fiber foods.

    • For persistent diarrhea, anti-diarrheal medications may be considered if allowed by the study protocol.

    • If symptoms are severe or accompanied by fever, bloody stools, or significant abdominal pain, further medical evaluation is necessary.

Nasopharyngitis and Upper Respiratory Tract Infections
  • Initial Assessment:

    • Evaluate symptoms such as sore throat, runny nose, cough, and congestion.

    • Check for fever and other signs of a more severe infection.

  • Management:

    • Recommend supportive care, including rest, hydration, and saline nasal spray.

    • Over-the-counter medications for symptom relief (e.g., decongestants, cough suppressants) may be used if permitted by the protocol.

    • If symptoms worsen or if a bacterial infection is suspected, a medical evaluation and potentially antibiotic treatment may be required.

Data Presentation

Table 1: Incidence of Common Adverse Events in Adult ASD Trials (VANILLA Study)
Adverse EventPlacebo (%)This compound 1.5 mg (%)This compound 4 mg (%)This compound 10 mg (%)
Headache21.312.513.012.8
Anxiety8.06.3010.3
Fatigue6.76.31.310.3
Abdominal Discomfort2.702.610.3
Upper Airway Infection5.33.19.15.1
Weight Gain2.712.55.20
Nasopharyngitis4.09.45.20
Irritability5.33.19.15.1

Source: Adapted from Silva DL, et al. (2020). This compound and Autism Spectrum Disorder.

Table 2: Incidence of Adverse Events in a Phase 3 Adult ASD Trial
Adverse EventThis compound 10 mg (n=163) (%)Placebo (n=158) (%)
Any Adverse Event98 (60%)104 (66%)
Nasopharyngitis14 (9%)19 (12%)
Diarrhea11 (7%)14 (9%)
Upper Respiratory Tract Infection10 (6%)9 (6%)
Insomnia5 (3%)8 (5%)
Oropharyngeal Pain5 (3%)8 (5%)
Dizziness2 (1%)10 (6%)

Source: Adapted from a phase 3, randomized, placebo-controlled trial in autistic adults.

Table 3: Adverse Events in a Pediatric ASD Trial (aV1ation Study)
EventThis compound (n=86) (%)Placebo (n=81) (%)
Any Adverse Events66 (76.7%)61 (75.3%)
Serious Adverse Events1 (1.2%)4 (4.9%)

Source: Adapted from Hollander E, et al. (2022). This compound vs Placebo for Social Communication in Childhood Autism Spectrum Disorder.

Experimental Protocols

Monitoring and Reporting of Adverse Events

A standardized protocol for monitoring and reporting adverse events is crucial for ensuring participant safety and data integrity in clinical trials.

  • Scheduled Assessments: Adverse events should be systematically assessed at each study visit through open-ended questioning and standardized checklists.

  • Spontaneous Reporting: Participants and their caregivers should be instructed to report any new or worsening symptoms to the study team at any time.

  • Severity Grading: The severity of adverse events should be graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).

  • Causality Assessment: The investigator must assess the relationship between the study drug and the adverse event (e.g., not related, possibly related, probably related, definitely related).

  • Serious Adverse Event (SAE) Reporting: Any adverse event that is life-threatening, results in hospitalization, causes persistent disability, or results in death must be reported as an SAE to the sponsor and regulatory authorities within a specified timeframe (typically 24 hours).

Mandatory Visualization

Balovaptan_Mechanism_of_Action cluster_neuron Neuron Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds to G_protein G-protein V1aR->G_protein Activates This compound This compound This compound->V1aR Blocks PLC Phospholipase C G_protein->PLC Activates Ca_release Intracellular Ca2+ Release PLC->Ca_release Leads to Cellular_Response Cellular Response (Social Behavior Modulation) Ca_release->Cellular_Response Triggers

Caption: this compound's mechanism of action as a V1a receptor antagonist.

Adverse_Event_Management_Workflow AE_Reported Adverse Event (AE) Reported Initial_Assessment Initial Assessment (Severity, Causality) AE_Reported->Initial_Assessment Is_SAE Is it a Serious Adverse Event (SAE)? Initial_Assessment->Is_SAE SAE_Reporting Immediate SAE Reporting (to Sponsor & Regulatory) Is_SAE->SAE_Reporting Yes Management Implement Management Strategy (per protocol) Is_SAE->Management No SAE_Reporting->Management Follow_up Follow-up and Monitoring Management->Follow_up Resolution AE Resolution or Stabilization Follow_up->Resolution Documentation Document in CRF Resolution->Documentation

References

Validation & Comparative

Comparing the efficacy of Balovaptan to other V1a receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Balovaptan and Other V1a Receptor Antagonists in Clinical Development

This guide provides a detailed comparison of the efficacy of this compound with other selective vasopressin V1a receptor antagonists, primarily SRX246 and Relcovaptan. The content is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental and clinical trial data.

Introduction to V1a Receptor Antagonism

The vasopressin V1a receptor, a G-protein coupled receptor, is a key modulator of social behavior, stress, and anxiety.[1][2] Found in various regions of the central nervous system, its activation by the neuropeptide vasopressin triggers a signaling cascade that influences social communication and interaction.[3][4] Consequently, antagonists of the V1a receptor have been investigated as potential therapeutics for conditions characterized by deficits in social functioning, such as autism spectrum disorder (ASD), and for stress-related disorders.[3] These antagonists work by competitively blocking the V1a receptor, thereby inhibiting the downstream effects of vasopressin.

V1a Receptor Signaling Pathway

The V1a receptor's primary signaling mechanism involves coupling to the Gq11 protein. Upon vasopressin binding, Gq11 activates phospholipase C (PLC), which in turn modulates intracellular calcium levels, leading to various cellular responses. V1a receptors can also couple to Gs or Gi/o proteins, which respectively activate or inhibit adenylate cyclase. V1a receptor antagonists prevent this cascade by blocking vasopressin from binding to the receptor.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular V1aR V1a Receptor G_protein Gq11/Gs/Gi/o Protein V1aR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq11) AC Adenylate Cyclase (AC) G_protein->AC Activates (Gs) or Inhibits (Gi/o) Ca_Modulation Modulation of Intracellular Ca2+ PLC->Ca_Modulation Cellular_Response Cellular Response (e.g., Social Behavior Modulation) AC->Cellular_Response Vasopressin Vasopressin Vasopressin->V1aR Binds & Activates Antagonist V1a Receptor Antagonist (e.g., this compound) Antagonist->V1aR Binds & Blocks Ca_Modulation->Cellular_Response

Caption: V1a receptor signaling pathway and antagonist mechanism of action.

Comparative Efficacy of V1a Receptor Antagonists

The clinical development of V1a receptor antagonists has targeted a range of indications, with varying degrees of success. This compound was primarily studied for ASD, while SRX246 has been investigated for neuropsychiatric symptoms in Huntington's disease and other stress-related disorders. Relcovaptan has been explored for peripheral applications like preterm labor.

Table 1: Quantitative Efficacy Data for this compound in Autism Spectrum Disorder (ASD)
Clinical TrialPhasePopulationPrimary EndpointResultOutcome
V1aduct (NCT03504917)3Adults with ASDChange from baseline in Vineland-II 2DC Score at Week 24This compound: 4.56 (SD 10.85)Placebo: 6.83 (SD 12.18)Difference: -1.84 (95% CI -5.15 to 1.48)Did not meet primary endpoint
aV1ation (NCT02901431)2Children & Adolescents (5-17 years) with ASDChange from baseline in Vineland-II 2DC Score at Week 24Difference in adjusted LSM: -0.16(90% CI -2.56 to 2.23; P = .91)No statistically significant difference from placebo
VANILLA (NCT01793441)2Adult Men with ASDChange from baseline in Social Responsiveness Scale (SRS-2) ScoreNo significant change vs. placebo on primary endpointDid not meet primary endpoint, but showed dose-dependent improvements on the secondary endpoint (Vineland-II)

Vineland-II 2DC: Vineland Adaptive Behavior Scales, Two-Domain Composite (Socialization and Communication). LSM: Least-Squares Mean.

Table 2: Quantitative Efficacy Data for Other V1a Receptor Antagonists
DrugClinical TrialPhaseIndicationPrimary EndpointResultOutcome
SRX246 STAIR (NCT02507284)2Irritability in Huntington's DiseaseSafety and TolerabilityGenerally safe and well-tolerated with no treatment-related serious adverse events.Met primary safety and tolerability goals
SRX246 Phase 2 Exploratory2Intermittent Explosive DisorderSafety and TolerabilityGenerally well-tolerated; no serious adverse events. Statistically significant differences favoring SRX246 in key exploratory outcome measures.Met primary endpoint and exploratory goals
Relcovaptan Phase 22Preterm LaborReduction in Uterine ContractionsContractions/30 min (at 1.5-2h):Relcovaptan: 3.2 (SE 0.9)Placebo: 7.8 (SE 2.2)(p = 0.017)Significantly inhibited preterm labor contractions compared to placebo

Experimental Protocols and Methodologies

Detailed and rigorous protocols are crucial for evaluating the efficacy of novel therapeutics. Below are summaries of the methodologies used in key clinical trials for this compound and SRX246.

This compound: aV1ation Study Protocol (NCT02901431)

The aV1ation study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in children and adolescents with ASD.

  • Participants : The trial enrolled individuals aged 5 to 17 years with a confirmed diagnosis of ASD and an IQ of 70 or greater.

  • Intervention : Participants were randomly assigned to receive a daily oral dose of this compound (age-adjusted equivalent to an adult 10-mg dose) or a matching placebo for 24 weeks.

  • Primary Outcome Measure : The primary endpoint was the change from baseline in the Vineland-II two-domain composite score (socialization and communication domains) at week 24.

  • Randomization and Blinding : The study was double-blind, meaning neither the participants and their families nor the investigators knew who was receiving the active drug versus the placebo.

  • Analysis : The primary efficacy analysis compared the change in Vineland-II scores between the this compound and placebo groups from baseline to week 24.

aV1ation_Workflow cluster_treatment 24-Week Double-Blind Treatment Screening Screening (N=599) - Age 5-17 years - ASD Diagnosis (DSM-5) - IQ >= 70 Randomization Randomization (N=339) Screening->Randomization Balovaptan_Arm This compound Group (10-mg adult-equivalent dose) n=86 (primary analysis) Randomization->Balovaptan_Arm Placebo_Arm Placebo Group n=81 (primary analysis) Randomization->Placebo_Arm Endpoint Primary Endpoint Assessment (Week 24) Change in Vineland-II 2DC Score Balovaptan_Arm->Endpoint Treatment Period Placebo_Arm->Endpoint Treatment Period Analysis Efficacy & Safety Analysis Endpoint->Analysis

Caption: Experimental workflow for the this compound aV1ation Phase 2 trial.
SRX246: STAIR Study Protocol (NCT02507284)

The STAIR study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial to assess the safety, tolerability, and activity of SRX246 in individuals with early symptomatic Huntington's disease (HD).

  • Participants : The trial enrolled adults (18 and older) with HD who exhibited symptoms of irritability.

  • Intervention : Eligible participants were randomized to one of three arms: placebo, a final dose of 120 mg of SRX246 twice daily, or a final dose of 160 mg of SRX246 twice daily. The treatment duration was 12 weeks. The active groups started at a lower dose (80 mg twice daily) which was escalated.

  • Primary Outcome Measure : The primary objective was to evaluate the safety and tolerability of SRX246 in this patient population.

  • Secondary and Exploratory Measures : Efficacy was assessed through various exploratory measures, including validated scales and records from patients and caregivers on mood, irritability, and aggressive behavior.

  • Randomization and Blinding : The trial was double-blinded to ensure objectivity in safety and efficacy assessments.

Summary and Conclusion

The development of V1a receptor antagonists has presented both promise and significant challenges.

  • This compound : Despite a strong theoretical rationale for its use in ASD, this compound failed to demonstrate efficacy in improving social communication in multiple large-scale, randomized clinical trials. The studies were well-conducted but ultimately did not meet their primary endpoints, leading to the discontinuation of its development for this indication.

  • SRX246 : This agent has shown a more promising profile for treating neuropsychiatric symptoms like irritability and aggression associated with conditions such as Huntington's disease and Intermittent Explosive Disorder. Phase 2 trials have successfully met their primary safety and tolerability endpoints while also showing signals of clinical benefit in exploratory analyses.

  • Relcovaptan : Investigated for more peripheral indications, Relcovaptan has demonstrated clear efficacy in a proof-of-concept study for inhibiting uterine contractions in preterm labor.

Drug_Comparison cluster_indication Primary Investigated Indication cluster_outcome Clinical Trial Outcome This compound This compound ASD Autism Spectrum Disorder (ASD) This compound->ASD SRX246 SRX246 Neuropsych Neuropsychiatric Symptoms (Irritability, Aggression) SRX246->Neuropsych Relcovaptan Relcovaptan Peripheral Peripheral Indications (Preterm Labor) Relcovaptan->Peripheral Failed Failed to Meet Primary Efficacy Endpoints ASD->Failed Positive Met Primary Safety Endpoints & Showed Positive Signals Neuropsych->Positive Efficacious Demonstrated Efficacy in Proof-of-Concept Peripheral->Efficacious

Caption: Logical relationship between V1a antagonists, their indications, and outcomes.

References

A Comparative Analysis of Balovaptan and Oxytocin for the Amelioration of Social Deficits

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of balovaptan versus oxytocin in clinical trials for social deficits, supported by experimental data.

The quest for effective pharmacological interventions for social deficits, a core symptom of neurodevelopmental conditions such as Autism Spectrum Disorder (ASD), has led to the investigation of various neurochemical pathways. Among the most prominent candidates have been this compound, a selective vasopressin V1a receptor antagonist, and intranasal oxytocin, a synthetic version of the naturally occurring neuropeptide. Both have been the subject of extensive clinical research, yet their paths to potential therapeutic application have diverged significantly. This guide provides a comprehensive comparison of their clinical trial outcomes, mechanisms of action, and experimental protocols.

At a Glance: Clinical Trial Outcomes

Initial optimism surrounded both this compound and oxytocin based on preclinical data and their roles in social behavior. This compound, developed by Roche, received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA) in 2018, signaling its potential to address a significant unmet medical need.[1][2] However, subsequent large-scale clinical trials for both compounds have unfortunately failed to demonstrate a significant improvement in social functioning compared to placebo in broad populations with ASD.

DrugKey Clinical Trial(s)Primary Outcome MeasureResult
This compound aV1ation (pediatric), V1aduct (adult)Vineland-II Two-Domain Composite (Socialization and Communication)No statistically significant improvement compared to placebo.[3][4][5]
Oxytocin SOARS-BAberrant Behavior Checklist modified Social Withdrawal subscaleNo statistically significant improvement in social or cognitive functioning compared to placebo.

Mechanisms of Action: Targeting Different Pathways

This compound and oxytocin aim to modulate social behavior through distinct neurochemical systems.

This compound acts as a selective antagonist of the vasopressin V1a receptor. Vasopressin, a neuropeptide structurally similar to oxytocin, is known to play a role in social recognition, bonding, and aggression. The V1a receptor is coupled to Gq/11 proteins, and its activation leads to the activation of phospholipase C (PLC), which in turn modulates intracellular calcium levels. By blocking this receptor, this compound was hypothesized to reduce hyperactivation in brain regions associated with social processing difficulties in individuals with ASD.

balovaptan_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates Ca_Mod Modulation of Intracellular Ca2+ PLC->Ca_Mod Leads to This compound This compound This compound->V1aR Blocks

Caption: this compound's antagonistic action on the V1a receptor pathway.

Oxytocin is a neuropeptide that plays a crucial role in social bonding, trust, and empathy. When administered intranasally, it is thought to cross the blood-brain barrier and bind to oxytocin receptors (OTRs) in various brain regions implicated in social cognition, such as the amygdala. The binding of oxytocin to its receptor, a G-protein coupled receptor, can trigger multiple intracellular signaling cascades that ultimately modulate neural circuits involved in social behavior.

oxytocin_pathway cluster_pre Exogenous Administration cluster_post Postsynaptic Neuron Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds GPCR_Sig G-Protein Coupled Signaling Cascades OTR->GPCR_Sig Activates Neural_Mod Modulation of Neural Circuits GPCR_Sig->Neural_Mod Leads to Social_Behav Pro-Social Behaviors Neural_Mod->Social_Behav Influences clinical_trial_workflow cluster_arms Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Drug Investigational Drug (this compound or Oxytocin) Randomization->Drug Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 24 weeks) Endpoint Primary Endpoint Assessment (e.g., Vineland-II or ABC-mSW) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis Drug->Treatment Placebo->Treatment

References

A Comparative Meta-Analysis of Balovaptan and Alternative Therapeutics for Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for balovaptan, a vasopressin V1a receptor antagonist investigated for the treatment of Autism Spectrum Disorder (ASD). Its performance is objectively compared with alternative therapeutics—arbaclofen, bumetanide, and oxytocin—supported by experimental data from key clinical trials. This document is intended to inform researchers, scientists, and drug development professionals on the landscape of pharmacological interventions targeting core symptoms of ASD.

Executive Summary

This compound, despite initial promise in early-phase trials, ultimately did not demonstrate statistically significant efficacy in improving social communication in larger, later-stage clinical trials for Autism Spectrum Disorder (ASD), leading to the discontinuation of its development for this indication. While the vasopressin pathway remains a target of interest, the clinical trial results for this compound highlight the complexities of developing therapeutics for the core symptoms of ASD. This guide provides a comparative analysis of this compound's clinical trial data alongside that of other investigational drugs for ASD: arbaclofen, bumetanide, and oxytocin. Each of these alternatives has shown mixed results, underscoring the ongoing challenges in ASD pharmacotherapy.

This compound: A Vasopressin V1a Receptor Antagonist

This compound is a selective antagonist of the vasopressin V1a receptor. The rationale for its investigation in ASD stems from the role of vasopressin in regulating social behaviors.[1] By blocking the V1a receptor, this compound was hypothesized to modulate neural pathways implicated in social communication deficits in individuals with ASD.

Clinical Trial Data Summary

This compound underwent a series of clinical trials, including the Phase 2 VANILLA study in adult males, the Phase 2 aV1ation study in children and adolescents, and the Phase 3 V1aduct study in adults.

Clinical TrialPopulationPrimary EndpointKey Findings
VANILLA (Phase 2) 223 adult males with ASD[1]Change from baseline in Social Responsiveness Scale-2 (SRS-2) total score[1]Did not meet primary endpoint. Showed dose-dependent and clinically meaningful improvements on the Vineland-II Adaptive Behavior Scales composite score, particularly in the socialization and communication domains.[1][2]
aV1ation (Phase 2) 167 children and adolescents with ASDChange from baseline in Vineland-II two-domain composite (2DC) score at week 24No statistically significant difference between this compound and placebo. The difference in adjusted least-squares mean was -0.16 (90% CI, -2.56 to 2.23; P = .91).
V1aduct (Phase 3) 322 adults with ASDChange from baseline in Vineland-II 2DC score at week 24The trial was terminated for futility. The mean change from baseline in the this compound group was 4.56 and in the placebo group was 6.83.
Safety and Tolerability of this compound

Across the clinical trial program, this compound was generally well-tolerated. In the VANILLA trial, the prevalence of adverse events was 78.1%, 66.2%, and 66.7% for the 1.5 mg, 4 mg, and 10 mg doses, respectively, compared to 64% in the placebo group. The most commonly reported adverse event was headache.

Alternative Therapeutics for ASD

Several other pharmacological agents have been investigated for the treatment of core symptoms of ASD. This section compares the clinical trial data for three such alternatives: arbaclofen, bumetanide, and oxytocin.

Comparative Efficacy of Alternative Therapeutics
TherapeuticMechanism of ActionKey Clinical Trial & PopulationPrimary EndpointKey Findings
Arbaclofen GABA-B receptor agonistVeenstra-VanderWeele et al., 2017 (Phase 2); 150 children and adolescents with ASDAberrant Behavior Checklist Social Withdrawal/Lethargy subscaleDid not meet primary endpoint. A post-hoc analysis suggested improvement in the Vineland Adaptive Behavior Scales II (VABS-II) socialization domain.
Bumetanide NKCC1 chloride co-transporter inhibitorLemonnier et al., 2012 (Phase 2); 60 children with ASD or Asperger syndromeChildhood Autism Rating Scale (CARS)Statistically significant reduction in CARS score (p<0.004) compared to placebo. A meta-analysis of 6 RCTs (496 participants) also showed significant improvement in CARS and SRS scores.
Oxytocin Oxytocin receptor agonistParker et al., 2017; 32 children with ASDSocial Responsiveness Scale (SRS)Statistically significant improvement in SRS total raw score compared to placebo (p=0.0275). However, other meta-analyses have shown mixed results, with some indicating no significant improvement in social responsiveness.

Detailed Experimental Methodologies

This compound Clinical Trial Protocols

The this compound clinical trials were randomized, double-blind, placebo-controlled studies.

  • VANILLA Study: This Phase 2 trial enrolled 223 adult males (18-45 years old) with a diagnosis of ASD and an IQ ≥ 70. Participants were randomized to receive daily oral doses of this compound (1.5 mg, 4 mg, or 10 mg) or placebo for 12 weeks. The primary outcome was the change from baseline in the Social Responsiveness Scale-2 (SRS-2) total score. Secondary measures included the Vineland-II Adaptive Behavior Scales.

  • aV1ation Study: This Phase 2 trial enrolled children and adolescents (5-17 years old) with ASD and an IQ ≥ 70. Participants received either an age-adjusted adult-equivalent dose of 10 mg this compound or placebo for 24 weeks. The primary endpoint was the change from baseline in the Vineland-II two-domain composite (2DC) score (socialization and communication domains) at week 24.

  • V1aduct Study: This Phase 3 trial enrolled adults (≥18 years old) with ASD and an IQ ≥ 70. Participants were randomized to receive 10 mg of this compound or placebo daily for 24 weeks. The primary endpoint was the change from baseline in the Vineland-II 2DC score at week 24.

Key Alternative Therapeutic Clinical Trial Protocols
  • Arbaclofen (Veenstra-VanderWeele et al., 2017): This Phase 2, randomized, placebo-controlled trial enrolled 150 participants aged 5-21 years with ASD. The primary outcome measure was the parent-rated Aberrant Behavior Checklist Social Withdrawal/Lethargy subscale. Secondary outcomes included the Clinical Global Impression of Severity and the Vineland Adaptive Behavior Scales II.

  • Bumetanide (Lemonnier et al., 2012): This was a double-blind, randomized, placebo-controlled trial involving 60 children aged 3-11 years with autism or Asperger syndrome. Participants received either 1 mg of bumetanide daily or a placebo for 3 months. The severity of autism was assessed using the Childhood Autism Rating Scale (CARS), Clinical Global Impressions (CGI), and Autism Diagnostic Observation Schedule (ADOS).

  • Oxytocin (Parker et al., 2017): This was a double-blind, randomized, placebo-controlled trial in 32 children with ASD, aged 6-12 years. Participants received intranasal oxytocin (24 IU) or a placebo twice daily for four weeks. The primary outcome measure was the Social Responsiveness Scale (SRS).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Vasopressin V1a Receptor Signaling

This compound acts as a competitive antagonist at the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). In neurons, the binding of vasopressin to the V1a receptor typically activates a signaling cascade involving Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is thought to modulate neuronal excitability and synaptic transmission in brain regions associated with social behavior. By blocking this pathway, this compound was intended to normalize dysfunctional vasopressin signaling in individuals with ASD.

This compound Signaling Pathway cluster_membrane Cell Membrane V1aR Vasopressin V1a Receptor Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Vasopressin Vasopressin Vasopressin->V1aR Binds to This compound This compound This compound->V1aR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activity Modulation of Neuronal Activity & Social Behavior Ca_release->Neuronal_Activity PKC->Neuronal_Activity ASD Clinical Trial Workflow cluster_preclinical Pre-clinical cluster_clinical Clinical Trials cluster_postapproval Post-Approval preclinical_research Pre-clinical Research (in vitro & in vivo models) phase1 Phase 1 (Safety & Dosage in healthy volunteers) preclinical_research->phase1 IND Application phase2 Phase 2 (Efficacy & Side Effects in ASD patients) phase1->phase2 Go/No-Go Decision phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3 Go/No-Go Decision regulatory_review Regulatory Review (e.g., FDA, EMA) phase3->regulatory_review New Drug Application (NDA) phase4 Phase 4 (Post-market Surveillance) regulatory_review->phase4 Approval

References

Reproducibility of Early-Phase Balovaptan Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A promising early signal for the V1a receptor antagonist Balovaptan in treating social communication deficits in Autism Spectrum Disorder (ASD) was not replicated in later, larger clinical trials, ultimately leading to the discontinuation of its development for this indication. This guide provides a detailed comparison of the key early-phase studies to illuminate the factors that may have contributed to the lack of reproducible findings, offering valuable insights for researchers, scientists, and drug development professionals in the ASD space.

Executive Summary

Initial findings from the Phase 2 VANILLA study suggested that this compound, a selective vasopressin V1a receptor antagonist, improved adaptive behaviors and social communication in adult males with ASD.[1][2] This led to a Breakthrough Therapy designation from the U.S. Food and Drug Administration and the initiation of further clinical development.[3] However, subsequent Phase 2 (aV1ation) and Phase 3 (V1ADUCT) trials in broader populations, including children, adolescents, and adult females, failed to demonstrate a significant difference between this compound and placebo on the primary endpoints.[4][5] A key challenge identified across the program was a substantial placebo response, which may have masked potential treatment effects. This guide dissects the methodologies and quantitative outcomes of these pivotal studies to provide a clear comparison for future research.

Comparative Analysis of Key Clinical Trials

The following tables summarize the core components and outcomes of the key clinical trials for this compound in ASD, highlighting the differences in study design and results that are critical for understanding the reproducibility of the initial findings.

Table 1: Study Design and Participant Demographics
Parameter VANILLA (Phase 2) aV1ation (Phase 2) V1ADUCT (Phase 3)
Official Title Study of RG7314 to Investigate Efficacy and Safety in Individuals With Autism Spectrum DisordersA Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Investigate the Efficacy, Safety, and Pharmacokinetics of this compound in Children and Adolescents with Autism Spectrum DisorderA Phase III, Randomized, Double-Blind, Placebo-Controlled, Efficacy, and Safety Study of this compound in Adults With Autism Spectrum Disorder With a 2-Year Open-Label Extension
ClinicalTrials.gov ID NCT01793441NCT02901431NCT03504917
Patient Population 223 adult males with ASD339 children and adolescents (5-17 years) with ASD322 adults (≥18 years) with ASD
Inclusion Criteria IQ ≥ 70IQ ≥ 70IQ ≥ 70
Treatment Arms Placebo, this compound (1.5 mg, 4 mg, 10 mg daily)Placebo, this compound (4 mg and 10 mg adult-equivalent doses daily)Placebo, this compound (10 mg daily)
Treatment Duration 12 weeks24 weeks24 weeks
Table 2: Efficacy Outcomes and Key Findings
Parameter VANILLA (Phase 2) aV1ation (Phase 2) V1ADUCT (Phase 3)
Primary Endpoint Change from baseline in Social Responsiveness Scale, 2nd Edition (SRS-2) total scoreChange from baseline in Vineland Adaptive Behavior Scales, 2nd Edition (Vineland-II) 2-Domain Composite (2DC) score (Socialization and Communication)Change from baseline in Vineland-II 2DC score
Primary Endpoint Result No significant difference between this compound and placebo.No statistically significant difference between this compound and placebo.No significant improvement for this compound versus placebo.
Secondary Endpoint(s) Vineland-II Adaptive Behavior ScalesVarious secondary endpointsVarious secondary endpoints
Key Secondary Finding Dose-dependent improvements on the Vineland-II composite score, driven by socialization and communication domains, were observed for the 4 mg and 10 mg doses compared to placebo.No improvements for this compound versus placebo were observed for any secondary endpoints.An interim futility analysis showed no improvement for this compound versus placebo.
Reported Adverse Events Generally well-tolerated. Adverse events were reported in 64% of the placebo group and 66-78% of the this compound groups.This compound was well tolerated with no emerging safety concerns. Similar proportions of participants reported adverse events (76.7% this compound vs. 75.3% placebo).This compound was well tolerated, with similar proportions of participants experiencing at least one adverse event (60% this compound vs. 66% placebo).

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for assessing the reproducibility of clinical findings. Below are summaries of the key experimental protocols used in the this compound studies.

VANILLA Study Protocol Summary
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult males aged 18 years and older with a diagnosis of ASD according to DSM-IV-TR or DSM-5 criteria, a score of "autism spectrum" on the Autism Diagnostic Observation Schedule (ADOS), and an IQ of 70 or greater.

  • Randomization: Participants were randomized to receive daily oral doses of this compound (1.5 mg, 4 mg, or 10 mg) or placebo for 12 weeks.

  • Outcome Measures:

    • Primary: The primary efficacy endpoint was the change from baseline at week 12 in the Social Responsiveness Scale, 2nd Edition (SRS-2) total T-score, a caregiver-reported measure of social impairment.

    • Secondary: Key secondary endpoints included the Vineland-II Adaptive Behavior Scales, which measures personal and social skills.

aV1ation Study Protocol Summary
  • Study Design: A Phase 2, randomized, double-blind, 24-week, parallel-group, placebo-controlled trial conducted at 41 sites in the US.

  • Participants: Children and adolescents aged 5 to 17 years with a diagnosis of ASD and an IQ of 70 or greater.

  • Randomization: Participants were randomly assigned to receive daily oral doses of age-adjusted this compound equivalent to a 10 mg adult dose or placebo. An initial 4 mg equivalent arm was discontinued.

  • Outcome Measures:

    • Primary: The primary endpoint was the change from baseline on the Vineland-II two-domain composite (2DC) score, focusing on the socialization and communication domains, at week 24.

    • Secondary: A range of secondary endpoints were assessed to further evaluate efficacy.

V1ADUCT Study Protocol Summary
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter, 24-week study.

  • Participants: Adults aged 18 years or older with a diagnosis of moderate-to-severe ASD and an IQ of 70 or higher.

  • Randomization: Eligible participants were randomized in a 1:1 ratio to receive either 10 mg of this compound or a matching placebo orally once daily for 24 weeks.

  • Outcome Measures:

    • Primary: The primary efficacy endpoint was the change from baseline at Week 24 on the Vineland-II 2DC score.

Visualizing the Mechanism and Workflow

To further clarify the scientific and operational aspects of the this compound studies, the following diagrams illustrate the drug's signaling pathway and the general workflow of the clinical trials.

Balovaptan_Mechanism_of_Action Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds & Activates G_protein Gq/11 Protein V1aR->G_protein Activates This compound This compound This compound->V1aR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior PKC->Social_Behavior

This compound's Mechanism of Action

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 or 1:1:1:1 ratio) Screening->Randomization Treatment Treatment Period (12 or 24 Weeks) Randomization->Treatment Placebo Placebo Treatment->Placebo Balovaptan_Dose This compound (Various Doses) Treatment->Balovaptan_Dose Assessments Endpoint Assessments (Baseline, Mid-point, End of Treatment) Treatment->Assessments Data_Analysis Data Analysis (Primary & Secondary Endpoints) Assessments->Data_Analysis Results Results Interpretation Data_Analysis->Results

General this compound Clinical Trial Workflow

Conclusion

The journey of this compound in the context of ASD underscores the significant challenges in developing therapeutics for neurodevelopmental disorders. While the initial Phase 2 VANILLA study provided a compelling, albeit ultimately unreproducible, signal of efficacy, the subsequent, more definitive trials highlighted the complexities of clinical research in this field. The notable placebo effect observed across the this compound program suggests that factors such as expectation bias and the subjective nature of outcome measures can heavily influence trial results. For researchers and drug developers, the this compound story serves as a critical case study, emphasizing the need for robust, objective biomarkers and outcome measures, as well as innovative trial designs to mitigate the impact of high placebo response rates in future studies of social communication in ASD.

References

Investigation into the Differential Effects of Balovaptan in Males Versus Females: A Review of Available Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An investigative report for researchers, scientists, and drug development professionals.

Executive Summary

Balovaptan, a selective antagonist of the vasopressin V1a receptor, was investigated as a potential treatment for social communication deficits in individuals with Autism Spectrum Disorder (ASD). Despite initial promise, the clinical development program was terminated due to a lack of efficacy in Phase 3 trials. This report examines the available clinical trial data to assess the differential effects of this compound in males versus females. However, a significant limitation in the available data is the notable imbalance in the sex distribution of trial participants, with a substantial majority being male. The pivotal Phase 2 VANILLA study exclusively enrolled adult males. While subsequent trials included females, they constituted a small fraction of the study populations, and to date, no sex-stratified efficacy or safety data has been published. Consequently, a direct and robust comparison of this compound's effects between males and females is not feasible based on the current body of evidence. This guide summarizes the available demographic and outcome data from key clinical trials, details the experimental protocols, and provides a theoretical framework of the targeted signaling pathway.

Data Presentation: Clinical Trial Demographics and Outcomes

The following tables summarize the participant demographics and primary outcomes for the key clinical trials of this compound in ASD. The data highlights the underrepresentation of female participants across the development program.

Table 1: Participant Demographics in Key this compound Clinical Trials for ASD

Clinical TrialPhaseParticipant PopulationTotal Participants (Randomized)Male ParticipantsFemale ParticipantsPercentage of Female Participants
VANILLA 2Adults with ASD22322300%
aV1ation 2Children and Adolescents with ASD339282 (approx. 83.2%)57 (approx. 16.8%)16.8%
V1ADUCT 3Adults with ASD322257 (80%)64 (20%)20%

Table 2: Summary of Primary Endpoints and Outcomes in Key this compound Clinical Trials for ASD

Clinical TrialPrimary EndpointOutcome
VANILLA Change from baseline in the Social Responsiveness Scale, 2nd Edition (SRS-2) total score at 12 weeks.No significant difference was observed between this compound and placebo on the primary endpoint. However, improvements were seen in a secondary measure, the Vineland-II Adaptive Behavior Scales composite score.[1]
aV1ation Change from baseline in the Vineland-II two-domain composite (2DC) score at week 24.No statistically significant difference was observed between the this compound and placebo groups.[2]
V1ADUCT Change from baseline in the Vineland-II 2DC score at week 24.The study was terminated for futility as an interim analysis showed it was unlikely to meet its primary endpoint.[3]

Experimental Protocols

Detailed methodologies for the key clinical trials are provided below to offer insight into the trial designs.

VANILLA Study Protocol (Phase 2)
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound in adult males with ASD.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

  • Participants: 223 adult males aged 18 to 45 years with a diagnosis of ASD and an IQ of 70 or higher.[1]

  • Intervention: Participants were randomized to receive one of three doses of this compound (1.5 mg, 4 mg, or 10 mg) or a placebo, administered orally once daily for 12 weeks.

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the Social Responsiveness Scale, 2nd Edition (SRS-2) total score at week 12.

  • Secondary Outcome Measures: Included the Vineland-II Adaptive Behavior Scales, Clinical Global Impression scales, and the Aberrant Behavior Checklist.

V1ADUCT Study Protocol (Phase 3)
  • Objective: To evaluate the efficacy and safety of this compound in adults with ASD.

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study with a 2-year open-label extension.

  • Participants: Adults aged 18 years and older with a diagnosis of ASD and an IQ of 70 or greater. The trial aimed to enroll both males and females.

  • Intervention: Participants were randomized to receive a 10 mg dose of this compound or a matching placebo orally once a day for 24 weeks. Randomization was stratified by baseline Vineland-II two-domain composite (2DC) score, sex, region, and age.

  • Primary Outcome Measure: The primary endpoint was the change from baseline in the Vineland-II 2DC score at week 24.

  • Study Status: The study was terminated early due to a futility analysis indicating that the trial was unlikely to meet its primary objective.

Mandatory Visualization

Vasopressin V1a Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the vasopressin V1a receptor, the molecular target of this compound. Upon binding of vasopressin, the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological responses.

Vasopressin_V1a_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Physiological Response PKC->Response Phosphorylates Targets Vasopressin Vasopressin Vasopressin->V1aR Binds & Activates This compound This compound (Antagonist) This compound->V1aR Blocks

Caption: Vasopressin V1a Receptor Signaling Pathway.

Generalized this compound Clinical Trial Workflow

This diagram outlines the typical workflow of the clinical trials conducted for this compound in the context of ASD. It depicts the key phases from participant recruitment to data analysis.

Clinical_Trial_Workflow cluster_screening Recruitment & Screening cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (e.g., Vineland-II, SRS-2) InformedConsent->Baseline Randomization Randomization TreatmentArm This compound Administration Randomization->TreatmentArm PlaceboArm Placebo Administration Randomization->PlaceboArm FollowUp Follow-up Assessments (e.g., Weeks 12, 24) TreatmentArm->FollowUp PlaceboArm->FollowUp Baseline->Randomization SafetyMonitoring Adverse Event Monitoring FollowUp->SafetyMonitoring DataCollection Data Collection & Blinding FollowUp->DataCollection SafetyMonitoring->DataCollection StatisticalAnalysis Statistical Analysis (Primary & Secondary Endpoints) DataCollection->StatisticalAnalysis Results Efficacy & Safety Results StatisticalAnalysis->Results

Caption: Generalized this compound Clinical Trial Workflow.

Conclusion

The investigation into the differential effects of this compound in males versus females is inconclusive due to a significant lack of available data. The clinical trial program for this compound in ASD was characterized by a pronounced male predominance in its participant cohorts. While there is a theoretical basis for potential sex-based differences in the effects of vasopressin V1a receptor antagonism, with some literature suggesting differential roles in conciliatory behaviors in males and reward and social bonding in females, these hypotheses were not substantiated with clinical data from the this compound studies. The termination of the clinical development program for futility has left this question unanswered. Future research in this area would necessitate clinical trial designs that ensure adequate representation of female participants to enable robust statistical analysis of potential sex-specific effects. For researchers and drug development professionals, the this compound program serves as a case study on the importance of inclusive recruitment in clinical trials to fully understand the potential benefits and risks of a therapeutic agent across different populations.

References

Lack of Long-Term Balovaptan Data Contrasts with Established Follow-Up for Alternatives in Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: November 2025

Piscataway, NJ – Researchers and drug development professionals seeking long-term follow-up data on Balovaptan, a vasopressin V1a receptor antagonist once investigated for Autism Spectrum Disorder (ASD), will find a notable absence of such information due to the discontinuation of its clinical development program. In contrast, long-term studies for alternative ASD treatments, namely the atypical antipsychotics Risperidone and Aripiprazole, offer a substantial body of evidence on their efficacy and safety profiles over extended periods. This guide provides a comparative overview of the available data to inform the scientific community.

The this compound clinical trial program, which included the VANILLA, aV1ation, and V1ADUCT studies, was terminated as the drug failed to meet its primary endpoints in improving social communication and interaction in individuals with ASD.[1][2] Although a 2-year open-label extension was planned for the V1ADUCT study, no data from this long-term follow-up has been published.

Conversely, both Risperidone and Aripiprazole, which are FDA-approved for treating irritability associated with ASD, have been the subject of multiple long-term follow-up studies. These studies provide valuable insights into the sustained effects and potential adverse events associated with their prolonged use.

Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data from key long-term studies of this compound, Risperidone, and Aripiprazole.

Table 1: Comparison of Long-Term Efficacy in ASD Trials

DrugStudyDurationPrimary Efficacy EndpointKey Efficacy Outcomes
This compound V1ADUCT (Planned)2-Year Open-Label ExtensionChange in Vineland-II 2-Domain Composite ScoreNo data available due to trial termination.
Risperidone RUPP Autism Network6 Months (Open-Label + Blinded Withdrawal)Relapse RateSignificantly lower relapse rate with continued Risperidone (12.5%) vs. placebo (62.5%).[3][4]
Risperidone Troost et al. (2005)24 Weeks (Open-Label + Blinded Withdrawal)Relapse RateRelapse occurred in 25% of patients continuing Risperidone versus 67% who switched to placebo.[5]
Aripiprazole NCT01227668Up to 42 Weeks (Maintenance Phase)Time to RelapseNo statistically significant difference in time to relapse between Aripiprazole and placebo, though a hazard ratio of 0.57 suggested a potential benefit for some patients.

Table 2: Comparison of Long-Term Safety and Tolerability in ASD Trials

DrugStudyCommon Adverse Events (Long-Term)Notable Safety Findings
This compound aV1ation (24 weeks)Generally well-tolerated in the short term.No long-term safety data available.
Risperidone RUPP Autism NetworkWeight gain (average of 5.1 kg over 6 months), increased appetite, fatigue, anxiety.Continued monitoring for metabolic side effects is recommended.
Risperidone Troost et al. (2005)Weight gain, increased appetite, anxiety, fatigue.Considerable weight gain can be a limiting factor for its use.
Aripiprazole NCT01227668Weight increase (25.2%), somnolence (14.8%), vomiting (14.2%) in the initial open-label phase.Periodic reassessment of the need for continued treatment is advised.
Aripiprazole Open-Label Extension (Japan)Nasopharyngitis, somnolence, influenza, increased weight.Generally safe and well-tolerated in the long-term treatment of irritability.

Experimental Protocols

This compound Clinical Trial Program (Summary)

The this compound trials (VANILLA, aV1ation, V1ADUCT) were multi-center, randomized, double-blind, placebo-controlled studies. Participants were diagnosed with ASD according to DSM-5 criteria and had an IQ of 70 or greater. The primary outcome measure was typically the change from baseline in the Vineland Adaptive Behavior Scales (Vineland-II) two-domain composite score, focusing on socialization and communication. Doses ranged from 1.5 mg to 10 mg daily.

Risperidone Long-Term Study (RUPP Autism Network)

This was a multi-site, two-part study.

  • Part 1 (Open-Label Extension): Responders from an initial 8-week acute trial of Risperidone received an additional 4 months of open-label treatment. The dose was flexible (up to 3.5 mg/day for children 15-45 kg and up to 4.5 mg/day for those >45 kg).

  • Part 2 (Blinded Discontinuation): Participants who remained stable were then randomized to either continue their Risperidone dose or be gradually tapered to a placebo over 3 weeks, followed by 5 weeks of placebo only. The primary outcome was the rate of relapse, defined as a significant clinical worsening.

Aripiprazole Long-Term Maintenance Study (NCT01227668)

This was a multicenter, double-blind, randomized, placebo-controlled, relapse-prevention trial.

  • Phase 1 (Open-Label Stabilization): Patients aged 6-17 years with autistic disorder and serious behavioral problems received flexibly dosed Aripiprazole (2-15 mg/day) for 13-26 weeks.

  • Phase 2 (Randomized, Double-Blind Maintenance): Patients who showed a stable response for 12 consecutive weeks were randomized to either continue Aripiprazole or switch to placebo for up to 16 weeks. The primary endpoint was the time from randomization to relapse. Relapse was defined by a worsening of scores on the Aberrant Behavior Checklist-Irritability subscale and the Clinical Global Impressions-Improvement scale.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound, a diagram of the vasopressin V1a receptor signaling pathway is provided below.

Balovaptan_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vasopressin Vasopressin V1a_Receptor Vasopressin 1a Receptor Vasopressin->V1a_Receptor Binds to Gq_Protein Gq Protein V1a_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Stimulates Cellular_Response Modulation of Social Behavior Ca2->Cellular_Response PKC->Cellular_Response This compound This compound This compound->V1a_Receptor Blocks

Caption: this compound's mechanism of action.

References

The Discontinued Journey of Balovaptan: A Post-Hoc Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the clinical development program of balovaptan, a selective vasopressin V1a receptor antagonist, reveals a cautionary tale in the quest for pharmacological treatments for the core symptoms of Autism Spectrum Disorder (ASD). Despite initial promise and a Breakthrough Therapy designation from the US Food and Drug Administration, this compound ultimately failed to demonstrate efficacy in improving social communication and interaction in multiple clinical trials.[1][2][3][4] This guide provides a comprehensive overview of this compound's clinical trial data, its mechanism of action, and a comparison with the current landscape of therapeutic alternatives for ASD, offering valuable insights for researchers and drug development professionals.

Performance and Efficacy: A Tale of Unmet Endpoints

This compound's development for ASD was underpinned by the hypothesis that antagonizing the vasopressin V1a receptor could modulate social behaviors.[1] However, Phase 2 and Phase 3 clinical trials, including the VANILLA, aV1ation, and V1ADUCT studies, did not show a statistically significant difference between this compound and placebo on their primary efficacy endpoints, which were measures of social responsiveness and adaptive behavior. While some initial dose-dependent improvements were observed in a Phase 2 study on the Vineland-II Adaptive Behavior Scales, these findings were not replicated in larger, confirmatory trials. Ultimately, the development of this compound for ASD was terminated due to this lack of efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the major clinical trials of this compound in ASD. It is important to note that a direct cost-effectiveness analysis is not applicable as the drug did not prove effective for this indication.

Trial Phase Population Dosage(s) Primary Endpoint Outcome vs. Placebo Adverse Events
VANILLA2Adult Males with ASD1.5 mg, 4 mg, 10 mg dailySocial Responsiveness Scale, 2nd Edition (SRS-2)No significant differenceWell-tolerated, no drug-related safety concerns identified
aV1ation2Children and Adolescents (5-17 years) with ASD4 mg and 10 mg adult-equivalent dailyVineland-II Two-Domain Composite (2DC) ScoreNo statistically significant differenceWell-tolerated, similar rates of adverse events to placebo
V1ADUCT3Adults with ASD10 mg dailyVineland-II Two-Domain Composite (2DC) ScoreNo improvement; trial terminated for futilityWell-tolerated, similar adverse event profile to placebo

The Landscape of Alternatives: A Different Therapeutic Approach

With no approved pharmacological treatments for the core symptoms of ASD, the current standard of care revolves around a variety of non-pharmacological interventions. These approaches are highly individualized and often focus on behavioral and educational strategies.

  • Applied Behavior Analysis (ABA): An evidence-based therapy that uses principles of learning to improve specific behaviors.

  • Speech and Language Therapy: Focuses on improving verbal and non-verbal communication skills.

  • Occupational Therapy: Helps individuals develop skills for daily living.

  • Sensory Integration Therapy: Aims to help individuals better process sensory information.

  • Music Therapy: Has shown promise in improving social interaction and communication skills.

  • Dietary Approaches: Some individuals may benefit from specialized diets, such as gluten-free and casein-free (GFCF) diets, although the evidence is not conclusive.

It is crucial to note that while these therapies are widely used, the strength of evidence for their effectiveness can vary.

Experimental Protocols

The clinical trials for this compound followed rigorous, double-blind, placebo-controlled designs. Below are the generalized methodologies for the key trials.

VANILLA Study (Phase 2)
  • Objective: To evaluate the efficacy and safety of this compound in adult males with ASD.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 223 adult men with ASD and an IQ of ≥70.

  • Intervention: Daily oral administration of this compound (1.5 mg, 4 mg, or 10 mg) or placebo for 12 weeks.

  • Primary Outcome Measure: Change from baseline in the Social Responsiveness Scale, 2nd Edition (SRS-2) total score at week 12.

  • Secondary Outcome Measures: Included the Vineland-II Adaptive Behavior Scales.

aV1ation Study (Phase 2)
  • Objective: To evaluate the efficacy, safety, and pharmacokinetics of this compound in children and adolescents with ASD.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 339 individuals aged 5 to 17 years with diagnosed ASD and an IQ of ≥70.

  • Intervention: Daily oral administration of age-adjusted adult-equivalent doses of 4 mg or 10 mg this compound or placebo for 24 weeks.

  • Primary Outcome Measure: Change from baseline in the Vineland-II two-domain composite (2DC) score at week 24.

V1ADUCT Study (Phase 3)
  • Objective: To evaluate the efficacy and safety of this compound in adults with ASD.

  • Design: Randomized, double-blind, placebo-controlled study with a 2-year open-label extension.

  • Participants: Adults (18 years and older) with a diagnosis of ASD.

  • Intervention: Daily oral administration of 10 mg this compound or placebo.

  • Primary Outcome Measure: Change from baseline in the Vineland-II two-domain composite (2DC) score at week 24.

Visualizing the Science

To better understand the biological rationale and the clinical trial process for this compound, the following diagrams are provided.

Balovaptan_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds Gq11 Gq11 Protein V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates Ca_Modulation Intracellular Ca++ Modulation PLC->Ca_Modulation Leads to Social_Behavior Modulation of Social Behavior Ca_Modulation->Social_Behavior Influences This compound This compound This compound->V1aR Blocks

Caption: this compound's mechanism of action as a V1a receptor antagonist.

Balovaptan_Clinical_Trial_Workflow Screening Patient Screening (ASD Diagnosis, IQ ≥70) Randomization Randomization (1:1 or 1:1:1) Screening->Randomization Treatment Treatment Period (12-24 Weeks) Randomization->Treatment Placebo_Arm Placebo Group Treatment->Placebo_Arm Balovaptan_Arm This compound Group (Varying Doses) Treatment->Balovaptan_Arm Follow_Up Follow-up Assessments Placebo_Arm->Follow_Up Balovaptan_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (e.g., Vineland-II, SRS-2) Follow_Up->Primary_Endpoint Safety_Analysis Safety & Tolerability Analysis Follow_Up->Safety_Analysis Results Results Interpretation (Efficacy Not Met) Primary_Endpoint->Results Safety_Analysis->Results

Caption: Generalized workflow of the this compound clinical trials for ASD.

Cost_Effectiveness_Logic_Flow Efficacy Demonstrate Clinical Efficacy? Yes Yes Efficacy->Yes No No Efficacy->No Market Market Authorization Yes->Market No_CEA Cost-Effectiveness Analysis Not Feasible No->No_CEA Cost_Data Gather Cost Data (Drug Price, Administration, etc.) Market->Cost_Data QALY Calculate Quality-Adjusted Life Years (QALYs) Gained Market->QALY CEA Conduct Cost-Effectiveness Analysis (CEA) Cost_Data->CEA QALY->CEA Decision Inform Reimbursement & Treatment Guidelines CEA->Decision

References

Safety Operating Guide

Navigating the Final Frontier of Drug Development: Proper Disposal of Balovaptan

Author: BenchChem Technical Support Team. Date: November 2025

As researchers and scientists at the forefront of drug discovery, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Balovaptan, an investigational vasopressin V1a receptor antagonist. Adherence to these guidelines is critical for personnel safety and environmental protection.

Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific environmental health and safety (EHS) protocols. This compound should be considered potentially hazardous until a full toxicological profile is established.[1]

I. Waste Characterization and Segregation

The first step in proper disposal is to characterize the waste. This compound is a chlorinated heterocyclic organic compound. While specific environmental and toxicity data are limited, it is prudent to handle it as a hazardous chemical waste.

Key Principles:

  • Do not dispose of this compound down the drain or in regular trash. [2][3] Pharmaceutical waste can persist in the environment and harm aquatic life.[3]

  • Segregate this compound waste from other waste streams. [4] Avoid mixing it with incompatible chemicals.

  • Maintain separate waste containers for:

    • Solid this compound powder.

    • Solutions containing this compound (e.g., in DMSO, ethanol).

    • Contaminated labware (e.g., pipette tips, vials, gloves).

II. Step-by-Step Disposal Procedures

1. Solid Waste (Unused or Expired this compound Powder):

  • Container: Place solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container. A polyethylene container is generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

2. Liquid Waste (this compound in Solvents):

  • Container: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste. The container material must be compatible with the solvent used (e.g., glass or polyethylene for DMSO or ethanol solutions).

  • Labeling: Label the container with "Hazardous Waste," the chemical names of all components (e.g., "this compound, Dimethyl Sulfoxide"), their approximate concentrations, and the relevant hazard warnings.

  • Storage: Keep the container sealed when not in use and store it in the SAA.

  • Disposal: Contact your EHS department for collection and disposal, which will likely involve incineration.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Items (Vials, Pipette Tips, etc.): Place these in a designated solid hazardous waste container, separate from non-hazardous lab trash.

  • Sharps: If any sharps are contaminated with this compound, they must be disposed of in a designated sharps container for hazardous materials.

  • PPE (Gloves, Lab Coats): Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: An "empty" container that held a hazardous substance may still be regulated as hazardous waste. Triple-rinse the container with a suitable solvent, collect the rinsate as hazardous liquid waste, and then the container may potentially be disposed of as non-hazardous waste after removing or defacing the label. Consult your EHS for specific procedures.

III. Spill Management

In the event of a this compound spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Protect Yourself: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills of powder, respiratory protection may be necessary.

  • Contain and Clean:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a hazardous waste container.

    • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

IV. Summary of Disposal Information

Waste TypeContainerDisposal Method
Solid this compound Labeled, sealed, compatible hazardous waste containerCollection by EHS for incineration
Liquid this compound Solutions Labeled, sealed, compatible liquid hazardous waste containerCollection by EHS for incineration
Contaminated Labware/PPE Designated solid hazardous waste containerCollection by EHS for incineration

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Balovaptan_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid (Powder) waste_type->solid_waste Solid liquid_waste Liquid (Solution) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, Vials, etc.) waste_type->contaminated_items Contaminated Items solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container items_container Place in Labeled Solid Hazardous Waste Container contaminated_items->items_container store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa items_container->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup end Proper Disposal (Incineration) ehs_pickup->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Balovaptan

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Balovaptan in a research environment. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective laboratory practices.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
IUPAC Name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine
Synonyms RG7314, RO5285119
CAS Number 1228088-30-9
Molecular Formula C₂₂H₂₄ClN₅O
Molar Mass 409.92 g·mol⁻¹
Melting Point 225.9 °C / 438.6 °F
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml
Storage Temperature Store at -20°C for up to 1 year, or at -80°C for up to 2 years.

Personal Protective Equipment (PPE) and Handling

Adherence to proper personal protective equipment protocols is mandatory to ensure the safety of laboratory personnel.

Required Personal Protective Equipment
PPE CategorySpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.To prevent eye contact with this compound dust or solutions.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.To avoid direct skin contact.
Respiratory Protection No protective equipment is needed under normal use conditions. Use a NIOSH/MSHA approved respirator if dust is generated.To prevent inhalation of airborne particles.
Handling and Storage Procedures
  • Engineering Controls : Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

  • Handling Practices : Avoid contact with skin, eyes, or clothing. Do not ingest or inhale. Avoid the formation of dust.

  • Storage : Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, follow the recommended temperatures (-20°C or -80°C).

  • Hygiene : Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.

Operational Plan: Experimental Workflow

The following diagram outlines a general workflow for an in-vitro experiment involving this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment A Review Safety Data Sheet B Don Personal Protective Equipment A->B C Prepare this compound Stock Solution B->C D Cell Culture Preparation C->D E Treatment with this compound D->E F Incubation E->F G Data Collection F->G H Decontaminate Work Area G->H I Dispose of Waste H->I J Doff PPE I->J K Wash Hands J->K

A general experimental workflow for handling this compound.

Mechanism of Action: Vasopressin V1A Receptor Antagonism

This compound is a selective antagonist of the vasopressin V1A receptor. Vasopressin, upon binding to the V1A receptor (a G-protein coupled receptor), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound competitively blocks the binding of vasopressin to the V1A receptor, thereby inhibiting this downstream signaling pathway.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling V1AR V1A Receptor Gq11 Gq/11 V1AR->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Vasopressin Vasopressin Vasopressin->V1AR binds This compound This compound This compound->V1AR inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC

This compound inhibits the vasopressin V1A receptor signaling pathway.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by study, the following provides a generalized methodology based on published preclinical research.

Protocol: Evaluating V1A Receptor Antagonism in Mice

This protocol is a generalized representation of methods used to assess the in vivo activity of V1A receptor antagonists.

  • Animal Handling and Acclimation :

    • House male C57BL/6 mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow mice to acclimate for at least one week before experimentation.

    • Provide ad libitum access to food and water.

  • Drug Preparation :

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Prepare Arginine Vasopressin (AVP) in sterile saline.

  • Experimental Procedure :

    • Administer this compound or vehicle via oral gavage at a predetermined time before the AVP challenge.

    • At the appropriate time, administer AVP via intracerebroventricular (i.c.v.) injection to induce a specific behavior, such as scratching.

    • Immediately after AVP administration, place the mouse in an observation chamber.

    • Record the animal's behavior for a set duration (e.g., 30 minutes).

  • Data Analysis :

    • Score the recorded videos for the frequency and duration of the target behavior (e.g., scratching).

    • Compare the behavioral scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Guidance
  • Segregation of Waste :

    • Separate waste into categories: unused this compound powder, contaminated labware (e.g., pipette tips, tubes), and liquid waste.

  • Unused Product :

    • For disposal of unused this compound, it should be treated as chemical waste.

    • Consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

    • Typically, this involves placing the chemical in a clearly labeled, sealed container for collection by a licensed hazardous waste disposal company.

  • Contaminated Materials :

    • Solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste bag or container.

    • Sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a sealed, properly labeled waste container.

    • Do not pour this compound solutions down the drain.

  • Decontamination :

    • Wipe down all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of the cleaning materials as contaminated solid waste.

  • Regulatory Compliance :

    • All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

    • As an investigational drug, unused supplies from clinical studies may need to be returned to the sponsor or disposed of according to the study protocol and institutional standard operating procedures. Incineration is a common method for the final disposal of investigational drugs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balovaptan
Reactant of Route 2
Reactant of Route 2
Balovaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.